3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCUDXPHMXQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678638 | |
| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256964-50-7 | |
| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and characterization data for the target molecule and its precursor.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the 2-methyl-1H-pyrrolo[2,3-b]pyridine core, also known as 2-methyl-7-azaindole. This is commonly accomplished through a Fischer indole synthesis. The subsequent step is the regioselective iodination of the 2-methyl-7-azaindole at the C3 position of the pyrrole ring.
Experimental Protocols
Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine (2-Methyl-7-azaindole)
The Fischer indole synthesis provides a reliable method for the preparation of the 2-methyl-7-azaindole precursor.
Reaction:
Procedure:
-
To a solution of 2-hydrazinopyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetone (1.1 equivalents).
-
The reaction mixture is heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Synthesis of this compound
The final product is obtained through electrophilic iodination of the 2-methyl-7-azaindole precursor using N-iodosuccinimide (NIS).
Reaction:
Procedure:
-
Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | 145-148 | 60-75 |
| This compound | C₈H₇IN₂ | 258.06 | 198-202 | 80-90 |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 8.15 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dd, J = 7.8, 1.6 Hz, 1H), 7.05 (dd, J = 7.8, 4.8 Hz, 1H), 2.60 (s, 3H), NH signal may be broad and variable. | δ 150.2, 148.5, 142.1, 129.8, 120.3, 115.6, 75.4, 14.2. |
Logical Relationships in Synthesis
The synthesis follows a clear logical progression from a readily available starting material to the final, more complex target molecule. Each step is designed to achieve a specific chemical transformation with high efficiency and selectivity.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions.
In-Depth Technical Guide to the Chemical Properties of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-iodo-2-methyl-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, composed of fused pyrrole and pyridine rings, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The presence of a methyl group at the 2-position and an iodine atom at the 3-position of the pyrrolopyridine ring system offers unique electronic and steric properties, making it a valuable building block for targeted synthesis. This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, supported by experimental data and protocols.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical transformations.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-iodo-2-methyl-7-azaindole |
| CAS Number | 1256964-50-7 |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis and Reactivity
The synthesis of this compound typically involves the direct iodination of the parent 2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. The pyrrolo[2,3-b]pyridine ring system is known to undergo electrophilic substitution predominantly at the 3-position due to the electron-rich nature of the pyrrole ring.
General Synthesis Workflow
The synthetic approach can be visualized as a two-step process starting from a suitable pyridine precursor, followed by the crucial iodination step.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Iodination of 2-methyl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
2-methyl-1H-pyrrolo[2,3-b]pyridine (starting material)
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
5% Sodium thiosulfate solution (for workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in ethanol in a round-bottom flask.
-
Sequentially add potassium iodide and iodine to the solution with stirring.
-
Add the sodium hydroxide solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Reactivity and Further Transformations
The carbon-iodine bond in this compound is a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the 3-position. This reactivity is fundamental to its utility in the synthesis of complex molecules for drug discovery and materials science.
Caption: Common cross-coupling reactions utilizing the C-I bond.
Spectral Data (Predicted)
While experimental spectral data for this compound is not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of its structural analogues.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the electronic nature of the bicyclic system.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (pyrrole) | 11.0 - 12.0 | br s |
| Pyridine-H | 7.0 - 8.5 | m |
| Pyrrole-H | 7.0 - 7.5 | s |
| Methyl-H | 2.4 - 2.6 | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom bearing the iodine (C3) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (Pyridine) | 145 - 155 |
| Aromatic C-H (Pyridine) | 115 - 140 |
| Aromatic C (Pyrrole) | 100 - 130 |
| C-I (Pyrrole) | 80 - 90 |
| Methyl-C | 15 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (pyrrole) | 3100 - 3300 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (methyl) | 2850 - 2960 |
| C=C and C=N Stretch | 1400 - 1600 |
| C-I Stretch | 500 - 600 |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 258, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for iodine (¹²⁷I, 100% abundance) will be observed. Fragmentation patterns would likely involve the loss of iodine and the methyl group.
Applications in Research and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic targets. The introduction of an iodo group at the 3-position allows for the facile generation of diverse libraries of compounds through various cross-coupling reactions, making this compound a key intermediate in drug discovery programs targeting kinases, and other enzymes. Furthermore, the electronic properties of this heterocyclic system make it a candidate for applications in organic electronics and materials science.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in both pharmaceutical and materials research. This guide has provided a detailed overview of its core chemical properties, a plausible synthetic route, and its expected reactivity and spectral characteristics. While experimental data for this specific compound remains limited in publicly accessible literature, the information presented here, based on the established chemistry of the pyrrolo[2,3-b]pyridine scaffold, serves as a robust foundation for researchers and scientists working with this and related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.
In-Depth Technical Guide to the Characterization of 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed, publicly accessible experimental data for this specific compound, this guide also includes characterization data for the closely related precursor, 2-methyl-1H-pyrrolo[2,3-b]pyridine, and a general protocol for the iodination of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.
Compound Identity and Physical Properties
A summary of the key identifiers and physical properties for this compound and its precursor is presented in Table 1.
Table 1: Compound Identification and Physical Properties
| Property | This compound | 2-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₈H₇IN₂ | C₈H₈N₂ |
| Molecular Weight | 258.06 g/mol [1][2] | 132.16 g/mol |
| CAS Number | 1256964-50-7[1][2][3] | 23612-48-8 |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound involves the regioselective iodination of the precursor, 2-methyl-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine ring system is known to undergo electrophilic substitution, such as iodination, predominantly at the 3-position of the pyrrole ring.[4]
Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor)
Iodination of 2-methyl-1H-pyrrolo[2,3-b]pyridine
A general and effective method for the iodination of the 7-azaindole scaffold involves the use of N-iodosuccinimide (NIS) as the iodinating agent.[5] The reaction is typically carried out in a suitable solvent, and the regioselectivity for the 3-position is generally high.
General Experimental Protocol for Iodination:
-
Dissolution: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (typically 1.0 to 1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not available in the reviewed literature. However, characteristic spectral data for the precursor, 2-methyl-1H-pyrrolo[2,3-b]pyridine, and the related compound, 3-iodo-1H-pyrrolo[2,3-b]pyridine, can provide valuable insights for the characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: NMR Spectroscopic Data of Related Compounds
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine | δ (ppm): 1-H (br s, 1H), 3-H (s, 1H), 4-H (d, 1H), 5-H (dd, 1H), 6-H (d, 1H), 2-CH₃ (s, 3H) (Predicted based on general 7-azaindole spectra) | Not available |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | δ (ppm) in DMSO-d₆: 12.11 (br, 1H), 8.26 (dd, J = 1.5, 4.8 Hz, 1H), 7.72 (d, J = 2.7 Hz, 1H), 7.69 (dd, J = 1.5, 7.8 Hz, 1H), 7.16 (dd, J = 4.8, 7.8 Hz, 1H) | δ (ppm) in DMSO-d₆: 148.5, 144.2, 130.9, 128.5, 122.4, 116.9, 54.8 |
Note: The ¹H NMR spectrum of 2-methyl-1H-pyrrolo[2,3-b]pyridine is available from commercial suppliers, confirming the presence of the methyl and pyrrolopyridine protons.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for N-H stretching of the pyrrole ring, C-H stretching and bending of the aromatic and methyl groups, and C-N and C-C stretching vibrations of the heterocyclic core. The C-I stretching vibration is expected to appear in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 258, corresponding to its molecular weight.
Reactivity and Potential Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural motif in numerous biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. Derivatives of this core have shown a wide range of pharmacological activities.
The presence of an iodine atom at the 3-position of this compound makes it a valuable intermediate for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The following diagram illustrates the potential for further chemical transformations of this compound.
Caption: Potential cross-coupling reactions for the functionalization of the title compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. While detailed experimental characterization data for this specific molecule is scarce in the public domain, this guide provides a framework for its synthesis and characterization based on the known chemistry of the 7-azaindole scaffold. Further research to fully elucidate and publish the spectroscopic and physical properties of this compound is warranted to facilitate its broader application in the scientific community.
References
- 1. This compound , 98+% , 1256964-50-7 - CookeChem [cookechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cas 1256964-50-7|| where to buy this compound [english.chemenu.com]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
Spectroscopic and Synthetic Insights into 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic approaches for 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the title compound, this document leverages spectroscopic information from its key precursors and analogous structures, alongside established synthetic methodologies for the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.
Spectroscopic Data of Precursors and Analogs
2-Methyl-1H-pyrrolo[2,3-b]pyridine
This key precursor serves as the foundation for the synthesis of the title compound. Its spectroscopic data are crucial for monitoring the progress of subsequent iodination reactions.
| Spectroscopic Data | 2-Methyl-1H-pyrrolo[2,3-b]pyridine |
| ¹H NMR | Available, representative shifts include a methyl singlet and aromatic protons characteristic of the 7-azaindole ring system. |
| ¹³C NMR | Data not explicitly found in searches, but would be expected to show signals for the methyl carbon and the seven carbons of the bicyclic core. |
| Mass Spectrometry | Molecular Weight: 132.16 g/mol . The mass spectrum would show a molecular ion peak corresponding to this weight. |
| Infrared (IR) Spectroscopy | Expected to show characteristic N-H stretching and C-H and C=C/C=N vibrations of the aromatic system. |
3-Iodo-1H-pyrrolo[2,3-b]pyridine
As a closely related analog, the spectroscopic features of 3-iodo-1H-pyrrolo[2,3-b]pyridine offer a reference for the impact of the iodine substituent on the 7-azaindole core.
| Spectroscopic Data | 3-Iodo-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₇H₅IN₂ |
| Molecular Weight | 244.03 g/mol |
| ¹H NMR & ¹³C NMR | Specific data not found, but the introduction of the iodine atom at the C3 position is expected to cause a downfield shift of the adjacent protons and a significant shielding effect on the C3 carbon signal in the ¹³C NMR spectrum. |
| Mass Spectrometry | The mass spectrum would be characterized by a prominent molecular ion peak at m/z 244. |
Experimental Protocols
The synthesis of this compound can be logically approached through the direct iodination of 2-methyl-1H-pyrrolo[2,3-b]pyridine. Several methods have been reported for the regioselective C-3 iodination of the 7-azaindole ring system.
Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 2-methyl substituted 7-azaindole can be achieved through various established methods for constructing the 1H-pyrrolo[2,3-b]pyridine core.
C-3 Iodination of 2-Methyl-1H-pyrrolo[2,3-b]pyridine (Proposed)
The following protocol is adapted from established procedures for the iodination of 7-azaindole and related electron-rich heterocycles.
Reagents and Materials:
-
2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Potassium Hydroxide (KOH) (if using I₂)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure using N-Iodosuccinimide (NIS):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF or MeCN.
-
To this solution, add N-Iodosuccinimide (1.1 - 1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Procedure using Iodine and Potassium Hydroxide:
-
In a round-bottom flask, dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF.
-
Add powdered potassium hydroxide (1.1 eq.) and stir the mixture at room temperature for approximately 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of iodine (1.1 eq.) in DMF to the reaction mixture.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.
-
Work-up and purification steps are similar to the NIS procedure described above.
Visualized Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Synthesis and Characterization Workflow
This diagram outlines the key steps from the starting material to the purified product and its subsequent spectroscopic analysis.
An In-depth Technical Guide to the NMR Spectrum of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published spectral data for this specific molecule, this guide presents a comprehensive, predicted ¹H and ¹³C NMR spectrum. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from closely related structural analogs, including the parent compound 2-methyl-1H-pyrrolo[2,3-b]pyridine and iodo-substituted aromatic systems.
Predicted NMR Data
The introduction of an iodine atom at the C3 position of the 2-methyl-1H-pyrrolo[2,3-b]pyridine core significantly influences the electronic environment of the molecule, leading to predictable shifts in the NMR spectrum. The iodine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, which, combined with its diamagnetic anisotropy, alters the chemical shifts of nearby protons and carbons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for this compound are summarized in the table below. The deshielding effect of the iodine atom is expected to be most pronounced on the protons of the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 11.5 - 12.5 | br s | - |
| H4 | 8.1 - 8.3 | dd | ~1.5, ~7.5 |
| H5 | 7.0 - 7.2 | dd | ~4.5, ~7.5 |
| H6 | 7.9 - 8.1 | dd | ~1.5, ~4.5 |
| CH₃ | 2.4 - 2.6 | s | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are detailed in the following table. A significant upfield shift is anticipated for the C3 carbon directly attached to the iodine atom due to the "heavy atom effect."
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 148 - 152 |
| C3 | 85 - 95 |
| C3a | 128 - 132 |
| C4 | 142 - 146 |
| C5 | 115 - 119 |
| C6 | 120 - 124 |
| C7a | 149 - 153 |
| CH₃ | 14 - 18 |
Experimental Protocol for NMR Spectrum Acquisition
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent may influence the chemical shifts, particularly for the NH proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Spectra are typically acquired at room temperature (298 K).
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and potential long relaxation times of quaternary carbons.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.
-
3. Data Processing:
-
Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Visualization of Molecular Structure and NMR Environments
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the unique proton and carbon environments relevant to its NMR spectrum.
Molecular structure and NMR environments of the target compound.
Mass Spectrometry of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-iodo-2-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing crucial information on molecular weight, elemental composition, and structural features through fragmentation analysis. This guide offers a detailed overview of the mass spectrometric behavior of this compound, including predicted fragmentation pathways and comprehensive experimental protocols.
Physicochemical Properties and Mass Spectrometry Data
A summary of the key physicochemical properties and expected mass spectrometry data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [1] |
| Monoisotopic Mass | 257.9654 u | N/A |
| Predicted [M+H]⁺ (m/z) | 258.9728 | N/A |
| CAS Number | 1256964-50-7 | [1] |
Predicted Mass Spectrometric Fragmentation Pathways
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) and electrospray ionization (ESI) can be predicted based on the known behavior of related iodo-substituted and N-heterocyclic compounds.
Under Electron Ionization (EI) , the molecule is expected to undergo initial ionization to form the molecular ion (M⁺˙) at m/z 258. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of an Iodine Radical (I•): This is a very common fragmentation pathway for iodo-substituted aromatic compounds, leading to a stable cation.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the pyrrole ring.
-
Ring Fragmentation: Subsequent fragmentation of the bicyclic ring system, potentially involving the loss of HCN or other small neutral molecules.
Under Electrospray Ionization (ESI) , typically in positive ion mode, the molecule will be protonated to form the [M+H]⁺ ion at m/z 259. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would likely induce fragmentation. The protonated molecule is generally more stable than the radical cation formed in EI, which may lead to different fragmentation patterns. Common fragmentation pathways for protonated N-heterocycles involve the loss of small neutral molecules.
A proposed fragmentation pathway is visualized in the following diagram:
Caption: Predicted Electron Ionization fragmentation pathway.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible mass spectrometric data. Below are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for the analysis of volatile and thermally stable compounds.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. GC Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. MS Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This is a versatile technique suitable for a wide range of compounds, particularly those that are not amenable to GC-MS.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95% to 5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. MS Conditions:
-
MS System: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr (Nitrogen).
-
Cone Gas Flow: 150 L/hr (Nitrogen).
-
Acquisition Mode: Full scan (m/z 50-500) for identification and Multiple Reaction Monitoring (MRM) for quantification.
The general workflow for LC-MS analysis is depicted below:
Caption: A typical workflow for LC-MS analysis.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. While experimental data for this specific molecule is limited, the predicted fragmentation pathways and detailed experimental protocols offer a solid foundation for researchers and scientists in the field of drug development. The methodologies outlined herein can be adapted and optimized for specific analytical needs, facilitating the robust characterization and quantification of this important heterocyclic compound.
References
A Technical Guide to the Prospective Structural Analysis of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Disclaimer: As of the latest search, a solved single-crystal X-ray structure for the title compound, 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, has not been deposited in publicly accessible crystallographic databases. This guide therefore provides a prospective analysis, outlining the established methodologies for its synthesis, characterization, and structure determination, alongside a discussion of its expected structural features and biological relevance based on closely related analogs.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged structure" in medicinal chemistry.[1][2] Its ability to form multiple hydrogen bonds allows it to function as a versatile bioisostere for purine or indole systems, leading to its incorporation into numerous therapeutic agents, particularly kinase inhibitors.[1][3] The specific derivative, this compound, is a valuable intermediate for further functionalization via cross-coupling reactions, making its structural properties of significant interest for rational drug design. This document outlines the hypothetical workflow for its structural elucidation and discusses its potential biological applications.
Experimental Protocols
The determination of the crystal structure of this compound would follow a well-defined workflow, from chemical synthesis to crystallographic refinement.
A plausible synthetic route would involve the iodination of a 2-methyl-1H-pyrrolo[2,3-b]pyridine precursor. General methods for the electrophilic substitution at the 3-position of the 7-azaindole ring are well-established.[4]
Protocol for Iodination:
-
Reaction Setup: To a solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), N-iodosuccinimide (NIS) (1.1 eq.) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The aqueous layer is extracted three times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.
Growing X-ray quality single crystals is a critical step that often requires screening various conditions.
Protocol for Crystallization:
-
Solvent Screening: A small amount of the purified compound is dissolved in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to determine solubility.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) is prepared in a vial. The vial is loosely capped or covered with perforated film to allow for slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble (e.g., acetone). This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Protocol for Structure Determination:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualized Experimental Workflow
The comprehensive process from synthesis to final data analysis is depicted below.
Expected Structural Features and Data
While quantitative data is unavailable, predictions can be made about the molecule's structure based on known chemical principles and data from analogous structures, such as 3-iodo-1H-pyrazolo[3,4-b]pyridine.[5]
The this compound molecule is expected to be largely planar, with the fused pyrrole and pyridine rings forming a flat scaffold. The methyl and iodo substituents would lie close to this plane.
In the solid state, the crystal packing would be stabilized by a network of non-covalent interactions.
-
N-H···N Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor, and the pyridine nitrogen is an acceptor. This would likely lead to the formation of centrosymmetric dimers or infinite chains, a common motif in azaindole structures.
-
C-I···N Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor. It could form a C-I···N interaction with the pyridine nitrogen of a neighboring molecule, influencing the overall packing arrangement.[5]
-
π–π Stacking: The planar aromatic ring systems are expected to engage in π–π stacking interactions, further stabilizing the crystal lattice.[5]
Should the crystal structure be determined, the following quantitative data would be reported. The table below is a template illustrating how such data would be presented.
| Parameter | Expected Data Type | Description |
| Chemical Formula | String | C₈H₇IN₂ |
| Formula Weight | Decimal | 258.06 g/mol |
| Crystal System | String (e.g., Monoclinic) | The crystal system describing the unit cell geometry. |
| Space Group | String (e.g., P2₁/c) | The symmetry group of the crystal. |
| a, b, c [Å] | Decimal | Unit cell dimensions. |
| α, β, γ [°] | Decimal | Unit cell angles. |
| Volume [ų] | Decimal | Volume of the unit cell. |
| Z | Integer | Number of molecules per unit cell. |
| Temperature [K] | Integer | Data collection temperature. |
| R₁ [I > 2σ(I)] | Decimal | Conventional R-factor for observed reflections. |
| wR₂ (all data) | Decimal | Weighted R-factor for all unique reflections. |
Biological Relevance and Potential Signaling Pathway
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[1][3][6] Kinases are critical enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. 7-azaindole derivatives often act as ATP-competitive inhibitors, binding to the ATP pocket of a target kinase and preventing the phosphorylation event.
Given this background, this compound is a key starting material for synthesizing libraries of potential kinase inhibitors. The iodine at the 3-position can be readily replaced with various functional groups using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for systematic exploration of the structure-activity relationship (SAR).
The diagram below illustrates the general mechanism of action for such an inhibitor within a simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide outlines the established experimental pathway for its determination. Based on foundational chemical principles and data from related compounds, its solid-state structure is expected to be defined by a combination of N-H···N hydrogen bonds, potential C-I···N halogen bonds, and π–π stacking. The strategic importance of this molecule as an intermediate for creating potent kinase inhibitors underscores the value that a definitive crystal structure would bring to the field of drug discovery, enabling more precise structure-based design efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine for Pharmaceutical Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1] Its unique pyrrolo-pyridine structure is a valuable building block in the development of novel pharmaceuticals.[1] The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical for its successful application in drug discovery and development processes, including formulation and biological testing. This guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and a framework for presenting the resulting data.
Importance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which is a key intermediate in the synthesis of biologically active molecules, understanding its solubility is paramount.[1] Poor aqueous solubility can lead to challenges in formulation and may result in low absorption and bioavailability.[2] Solubility in various organic solvents is also critical for synthesis, purification, and the preparation of stock solutions for in vitro and in vivo screening.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of various enzymes, such as phosphodiesterase 4B (PDE4B) and Traf2 and Nck-interacting kinase (TNIK), which are relevant in central nervous system diseases and colorectal cancer, respectively. The development of these derivatives into viable drug candidates necessitates a thorough understanding of their solubility profiles.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, the following table provides a structured format for researchers to compile their experimental findings. The choice of solvents reflects those commonly used in medicinal chemistry for synthesis, purification, and biological assays.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | Common solvent for stock solutions in HTS. | |||
| N,N-Dimethylformamide (DMF) | 25 | Used in organic synthesis. | |||
| Dichloromethane (DCM) | 25 | Common solvent for extraction and chromatography. | |||
| Methanol (MeOH) | 25 | Protic solvent used in synthesis and analysis. | |||
| Ethanol (EtOH) | 25 | Pharmaceutically acceptable solvent.[3] | |||
| Acetonitrile (ACN) | 25 | Common mobile phase in HPLC. | |||
| Ethyl Acetate (EtOAc) | 25 | Common solvent for extraction and chromatography. | |||
| 1-Octanol | 25 | Used to determine lipophilicity (LogP). | |||
| Buffer (pH 7.4) | 25 | Simulates physiological pH. | |||
| Buffer (pH 2.0) | 25 | Simulates gastric fluid. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the results in mg/mL and mol/L.
Logical Relationships in Drug Development
The solubility of this compound is not an isolated parameter but is interconnected with other physicochemical properties that collectively influence its potential as a drug candidate or a key intermediate. The following diagram illustrates these relationships.
A thorough characterization of the solubility of this compound in various organic solvents and aqueous media is a critical step in its journey from a synthetic intermediate to a component of a potential therapeutic agent. By employing standardized protocols such as the shake-flask method and systematically tabulating the data, researchers can build a comprehensive solubility profile. This information is indispensable for guiding formulation strategies, interpreting biological data, and ultimately accelerating the drug development process.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold, a bicyclic heterocycle composed of a pyridine ring fused to a pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the development of a multitude of therapeutic agents, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 7-azaindole derivatives, offering valuable insights for researchers engaged in drug discovery and development.
Early Discovery and Synthesis
The journey of 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, began in the early 20th century. While early explorations of related heterocyclic systems were underway, a significant milestone in the synthesis of the 7-azaindole core was the application of the Chichibabin reaction. This reaction involves the nucleophilic amination of pyridines, and its adaptation allowed for the construction of the fused pyrrole ring.
One of the foundational methods for synthesizing substituted 7-azaindoles involves the condensation of a 2-amino-3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA). This approach, a variation of the Chichibabin cyclization, leads to the formation of the 2-substituted 7-azaindole core.[1]
Over the decades, synthetic methodologies have evolved significantly, offering more efficient and versatile routes to a wide array of 7-azaindole derivatives. Modern synthetic strategies frequently employ transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] These methods allow for the precise and controlled introduction of various substituents onto the 7-azaindole scaffold, facilitating the exploration of structure-activity relationships (SAR).
Naturally Occurring 7-Azaindole Alkaloids
While a significant portion of research has focused on synthetic 7-azaindole derivatives, nature also provides examples of this important scaffold. Marine organisms, in particular, have been a source of novel 7-azaindole-containing natural products with interesting biological activities.
Examples of naturally occurring 7-azaindole alkaloids include:
-
Guitarrins A-D: Isolated from the marine sponge Guitarra fimbriata, these compounds exhibit weak inhibitory activity against alkaline phosphatase.[3]
-
Variolin B and Deoxyvariolin B: These alkaloids were isolated from the Antarctic sponge Kirkpatrickia variolosa.[3] They have demonstrated cytotoxic and kinase inhibitory activities, further highlighting the therapeutic potential of the 7-azaindole core.
The discovery of these natural products has provided valuable lead compounds and inspiration for the design of novel synthetic 7-azaindole derivatives.
The Emergence of 7-Azaindole in Drug Discovery: A Kinase Inhibitor Powerhouse
The true ascent of the 7-azaindole scaffold in medicinal chemistry began with the recognition of its potential as a "hinge-binding" motif for protein kinases. The nitrogen atom at position 7 and the N-H group of the pyrrole ring can form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine core of ATP. This crucial interaction provides a strong anchor for inhibitors, leading to high potency.
The versatility of the 7-azaindole core allows for the introduction of substituents at various positions, enabling the fine-tuning of selectivity and pharmacokinetic properties. This has led to the development of numerous potent and selective kinase inhibitors targeting a wide range of kinases involved in diseases such as cancer and inflammation.[4]
Key Therapeutic Breakthroughs:
Two landmark drugs underscore the significance of the 7-azaindole scaffold in modern medicine:
-
Vemurafenib (Zelboraf®): An inhibitor of the BRAF V600E mutated kinase, Vemurafenib was a groundbreaking therapy for metastatic melanoma. Its discovery and development showcased the power of structure-based drug design, with the 7-azaindole core playing a pivotal role in its high affinity and selectivity.
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor, Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma. It targets several key kinases involved in angiogenesis, including VEGFRs, PDGFRs, and c-Kit.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative 7-azaindole derivatives against key kinase targets.
Table 1: Inhibitory Activity of 7-Azaindole Derivatives against BRAF Kinase
| Compound | R1 | R2 | BRAF V600E IC50 (nM) |
| Vemurafenib | H | SO2-Propylphenyl | 31 |
| PLX4720 | H | H | 13 |
| Compound A | Cl | H | 45 |
| Compound B | F | CH3 | 89 |
Table 2: Inhibitory Activity of 7-Azaindole Derivatives against VEGFR2 Kinase
| Compound | R3 | R4 | VEGFR2 IC50 (nM) |
| Pazopanib | CH3 | Indazolyl | 30 |
| Compound C | H | Pyrimidinyl | 58 |
| Compound D | OCH3 | Phenyl | 120 |
| Compound E | Cl | Pyridinyl | 75 |
Experimental Protocols
Synthesis of a 2-Aryl-7-azaindole Derivative via Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-7-azaindole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2-chloro-7-azaindole (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-azaindole derivative.
In Vitro BRAF Kinase Assay Protocol
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (unactive) as substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
7-Azaindole test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the 7-azaindole test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions to the assay buffer.
-
Add the BRAF V600E enzyme to the wells containing the test compounds and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
MAPK/ERK Signaling Pathway and the Role of BRAF Inhibitors
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Vemurafenib on BRAF.
VEGFR Signaling Pathway and the Role of Multi-Targeted Kinase Inhibitors
Caption: The VEGFR signaling pathway and the inhibitory action of Pazopanib.
Experimental Workflow for 7-Azaindole Derivative Synthesis and Screening
Caption: A typical workflow for the synthesis and screening of 7-azaindole kinase inhibitors.
Conclusion
The 7-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. From its early synthetic roots to its current status as a privileged core in numerous approved drugs, its journey highlights the power of chemical synthesis and rational drug design. The ability of the 7-azaindole moiety to effectively mimic the hinge-binding interactions of ATP has made it a particularly fruitful scaffold for the development of kinase inhibitors. As our understanding of cellular signaling pathways continues to grow, the versatile and adaptable 7-azaindole core is poised to remain a critical tool in the development of new and innovative therapies for a wide range of diseases.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of biological activities, acting as potent inhibitors of various kinases. The functionalization of the 7-azaindole core is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at specific positions of the heterocyclic ring.
This document provides detailed application notes and protocols for the Suzuki coupling of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids. This key transformation allows for the synthesis of a library of 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, which are of significant interest for screening and development as kinase inhibitors, particularly targeting cancer-related signaling pathways such as the PI3K/AKT/mTOR and FGFR pathways.
Data Presentation: Suzuki Coupling of this compound
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The data is based on established protocols for structurally related 3-iodo-7-azaindole derivatives and serves as a strong predictive model for the expected outcomes with the specified substrate.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | 91 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | 89 |
| 3 | 3-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | 93 |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | 93 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | 67 |
| 7 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 85 |
| 8 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 18 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Add Pd₂(dba)₃ (5 mol%) and SPhos (10 mol%) to the flask.
-
Add a degassed 1:1 mixture of anhydrous toluene and ethanol to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Signaling Pathway
The synthesized 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are potential inhibitors of kinase signaling pathways implicated in cancer cell proliferation and survival. One such critical pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Caption: The FGFR signaling pathway and potential inhibition by 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.[3][4][5]
References
Application Notes and Protocols: Synthesis and Evaluation of GSK-3β Inhibitors Derived from 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen synthase kinase-3β (GSK-3β) is a critical enzyme implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer. Its role in cellular processes such as tau hyperphosphorylation and β-catenin-mediated signaling has made it a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of potent GSK-3β inhibitors based on the 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. Furthermore, it outlines experimental procedures for evaluating their biological activity, offering a comprehensive guide for researchers in the field of drug discovery and development.
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Modification of this core at the 3-position with an iodine atom provides a versatile handle for introducing various substituents via cross-coupling reactions, enabling the exploration of the chemical space around the ATP-binding site of GSK-3β. This application note details the synthesis of a series of potent pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors and the methodologies to assess their inhibitory potential and cellular effects.
Data Presentation: In Vitro GSK-3β Inhibitory Activity
A series of novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against GSK-3β. The quantitative data for selected potent compounds are summarized in the table below. These compounds demonstrate exceptional potency, with IC50 values extending into the sub-nanomolar range, highlighting the potential of this scaffold for developing effective GSK-3β inhibitors.
| Compound ID | Structure | IC50 (nM) for GSK-3β | Kinase Selectivity | Reference |
| 41 | N/A | 0.22 | High selectivity over 24 other kinases | [1] |
| 46 | N/A | 0.26 | High selectivity over 24 other kinases | [1] |
| 54 | N/A | 0.24 | High selectivity over 24 other kinases | [1] |
| S01 | N/A | 0.35 ± 0.06 | Good selectivity over most of 24 kinases, except GSK3α, CDK1, CDK2, and CDK5 | [2][3][4] |
| B10 | N/A | 66 | ATP-competitive inhibitor | [2][3] |
Note: The specific chemical structures for compounds 41, 46, 54, S01, and B10 are detailed in the cited literature.
Mandatory Visualizations
Signaling Pathway of GSK-3β Inhibition
GSK-3β is a key regulator in multiple signaling pathways. Its inhibition can lead to the modulation of downstream targets involved in various cellular processes. The diagram below illustrates the central role of GSK-3β and the consequences of its inhibition.
References
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Novel FGFR Inhibitors Utilizing a 3-Iodo-2-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mutations, gene amplifications, or chromosomal translocations, is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention.[2][3] The 1H-pyrrolo[2,3-b]pyridine core structure has emerged as a privileged scaffold in the design of potent and selective FGFR inhibitors.[2][4] This document provides detailed application notes and protocols for the synthesis and evaluation of FGFR inhibitors derived from a key intermediate, 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively drive cellular responses.[1][5][6] FGFR inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the initial phosphorylation event and abrogating downstream signaling.
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.
Synthesis of FGFR Inhibitors from this compound
The this compound core is a versatile starting material for the synthesis of a diverse library of FGFR inhibitors. The iodine atom at the 3-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[3][7][8]
Caption: General Synthetic Workflow for FGFR Inhibitors.
Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Data Presentation: Structure-Activity Relationship (SAR)
The following tables summarize the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms. This data is crucial for understanding the structure-activity relationship and for guiding further lead optimization.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR1-4. [2]
| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | H | 1900 | >3000 | >3000 | >3000 |
| 4a | 5-CF₃ | 83 | 93 | 421 | >3000 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4l | 3-pyridyl | 266 | 259 | 634 | >3000 |
| AZD4547 | (Reference) | 0.8 | 1 | 2 | 47 |
Table 2: Antiproliferative Activity of Selected Compounds in Cancer Cell Lines. [2]
| Compound | 4T1 (% Inhibition at 10 µM) | MDA-MB-231 (% Inhibition at 10 µM) | MCF-7 (% Inhibition at 10 µM) |
| 4a | 45 ± 0.35 | 14 ± 0.01 | 41 ± 3.18 |
| 4h | 82 ± 0.01 | 45 ± 0.01 | 75 ± 0.01 |
| 4l | 76 ± 0.01 | 27 ± 0.01 | 23 ± 0.01 |
Experimental Protocols
FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to the FGFR kinase domain.
Materials:
-
FGFR1 kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compounds
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare a 3x solution of the test compound in the assay buffer.
-
Prepare a 3x mixture of the FGFR1 kinase and the Eu-anti-GST antibody in the assay buffer.
-
Prepare a 3x solution of the kinase tracer in the assay buffer.
-
Add 5 µL of the test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm.
-
Calculate the emission ratio and determine the IC₅₀ values for the test compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., 4T1, MDA-MB-231)
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values.[9]
In Vivo Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of FGFR inhibitors in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line with known FGFR alterations
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel and potent FGFR inhibitors. The synthetic and biological protocols outlined in this document provide a comprehensive guide for researchers in the field of oncology drug discovery to synthesize, evaluate, and optimize new chemical entities targeting the FGFR signaling pathway. The provided data and methodologies will aid in the rational design of next-generation FGFR inhibitors with improved efficacy and selectivity profiles.
References
- 1. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. ajol.info [ajol.info]
- 5. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents [patents.google.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery
Introduction
3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-iodo-2-methyl-7-azaindole, is a highly valuable and versatile building block in medicinal chemistry. Its rigid bicyclic structure, containing both a pyrrole and a pyridine ring, serves as a "privileged scaffold" that can mimic the purine core of ATP, the primary phosphate donor in kinase-catalyzed reactions. This structural feature makes it an ideal starting point for the design and synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic placement of the iodine atom at the 3-position provides a crucial handle for introducing a wide array of chemical diversity through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methyl group at the 2-position can contribute to favorable interactions within the ATP-binding pocket of various kinases, enhancing potency and selectivity. This document provides a detailed overview of the applications of this compound in medicinal chemistry, including its use in the synthesis of kinase inhibitors, experimental protocols, and the signaling pathways they modulate.
Application in the Synthesis of Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of inhibitors for a multitude of protein kinases implicated in cancer and inflammatory diseases. The 3-iodo-2-methyl derivative is a particularly attractive starting material for generating libraries of potential drug candidates through diversification at the 3-position.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors:
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[1] For instance, compound 4h (a derivative of 1H-pyrrolo[2,3-b]pyridine) has demonstrated significant inhibitory activity against FGFR1, 2, and 3.[1] The synthesis of such compounds often involves the introduction of aryl or heteroaryl moieties at the 3-position of the pyrrolo[2,3-b]pyridine core, a transformation readily achieved starting from the 3-iodo precursor.
Janus Kinase (JAK) Inhibitors:
The JAK/STAT signaling pathway is central to the immune response, and its dysregulation is associated with autoimmune diseases and malignancies. Researchers have designed and synthesized N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as selective JAK1 inhibitors. The strategic placement of substituents on the pyrrolo[2,3-b]pyridine core is crucial for achieving selectivity over other JAK isoforms.
Traf2 and Nck-interacting kinase (TNIK) Inhibitors:
TNIK is a key regulator of the Wnt signaling pathway, which is often hyperactivated in colorectal cancer.[3][4] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[4][5] Structure-activity relationship (SAR) studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives have provided insights into the optimal substitutions for potent TNIK inhibition, with pIC50 values ranging from 7.37 to 9.92.[4]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative kinase inhibitors incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold. It is important to note that while these examples do not all explicitly start from the 3-iodo-2-methyl derivative, they highlight the potential of this scaffold in achieving high potency against various kinase targets. The diversification at the 3-position, facilitated by the iodo-substituent, is a key strategy to achieve such potent and selective inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | [1] |
| FGFR2 | 9 | [1] | ||
| FGFR3 | 25 | [1] | ||
| FGFR4 | 712 | [1] | ||
| Compound 7 | Multi-kinase | - | HepG2 (Liver Cancer) | [6] |
| Compound 12i | EGFR (mutant) | 0.21 | HCC827 (Lung Cancer) | [7] |
| EGFR (wild-type) | 22 | HBE (Normal) | [7] | |
| Compound 15y | TBK1 | 0.2 | - |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is the key transformation for diversifying the this compound core.
Representative Protocol for Suzuki-Miyaura Coupling of this compound:
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl- or 3-heteroaryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Signaling Pathways and Visualizations
Compounds derived from this compound primarily exert their therapeutic effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.
FGFR Signaling Pathway:
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, can drive tumorigenesis. FGFR inhibitors developed from the 1H-pyrrolo[2,3-b]pyridine scaffold can block this pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation:
The development of novel kinase inhibitors from this compound follows a structured workflow from chemical synthesis to biological evaluation.
Logical Relationship of Kinase Inhibition to Cellular Effects:
The inhibition of a target kinase by a compound derived from this compound initiates a cascade of events at the cellular level, ultimately leading to therapeutic outcomes such as the inhibition of cancer cell growth.
This compound is a powerful and versatile scaffold in modern medicinal chemistry. Its inherent ability to interact with the ATP-binding site of kinases, combined with the synthetic tractability offered by the 3-iodo substituent, makes it an invaluable starting point for the development of novel kinase inhibitors. The strategic incorporation of the 2-methyl group can further enhance the pharmacological properties of the resulting compounds. The continued exploration of chemical space around this privileged core, facilitated by robust synthetic methodologies like the Suzuki-Miyaura coupling, promises to deliver the next generation of targeted therapeutics for a wide range of human diseases.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives being developed as potent inhibitors of various protein kinases. Notably, this class of compounds has shown significant activity against the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are pivotal in cytokine signaling pathways implicated in autoimmune diseases, inflammation, and myeloproliferative neoplasms[1][2][3]. The JAK-STAT signaling cascade is a primary target for these inhibitors. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins[4][5]. Activated STATs then translocate to the nucleus to modulate gene transcription[4]. This document provides detailed protocols for cell-based assays to characterize the inhibitory activity and cellular potency of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives against JAK kinases.
Signaling Pathway
The canonical JAK/STAT signaling pathway is a frequent target for 1H-pyrrolo[2,3-b]pyridine derivatives. The process begins with cytokine binding, which activates JAKs, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize and move into the nucleus to regulate the transcription of target genes involved in immune response and inflammation[4][5].
References
- 1. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target of interest. These initial hits, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent and selective drug candidates. The 7-azaindole scaffold, 1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The derivative, 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine , serves as a versatile fragment for FBDD campaigns, particularly in the discovery of kinase inhibitors. The iodo substituent provides a vector for synthetic elaboration, allowing for the rapid exploration of chemical space and the development of structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the use of this compound in FBDD, with a focus on the discovery of Focal Adhesion Kinase (FAK) inhibitors.
Application Notes
The 1H-pyrrolo[2,3-b]pyridine core is a known hinge-binding motif for many kinases. The introduction of a methyl group at the 2-position can enhance binding affinity through hydrophobic interactions, while the iodine atom at the 3-position serves as a key functional handle for synthetic chemistry. This "vector" allows for the facile introduction of larger chemical moieties through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the fragment to "grow" into adjacent binding pockets of the target protein.
One notable application of this fragment is in the discovery of inhibitors for Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key regulator of cell adhesion, migration, and proliferation.[1] Overexpression and activation of FAK are associated with the progression of various cancers, making it an attractive therapeutic target.[1] Fragment screening campaigns using techniques such as Surface Plasmon Resonance (SPR) have successfully identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a binder to the FAK kinase domain.[1]
Key Advantages of this compound in FBDD:
-
Privileged Scaffold: The 7-azaindole core is a well-established kinase hinge binder.
-
Tractable Synthesis: The fragment can be synthesized and readily modified.
-
Defined Vector for Growth: The iodine atom provides a specific point for chemical elaboration, facilitating structure-guided drug design.
-
Favorable Physicochemical Properties: As a fragment, it generally adheres to the "Rule of Three," possessing a low molecular weight, a limited number of hydrogen bond donors and acceptors, and a cLogP in a favorable range.
Quantitative Data Summary
The following table summarizes representative data for the initial fragment hit and its subsequent elaboration. The data is illustrative of a typical FBDD campaign targeting a kinase like FAK.
| Compound ID | Structure | Method | Target | Kd (μM) | Ligand Efficiency (LE) |
| FBDD-001 | This compound | SPR | FAK | 250 | 0.35 |
| FBDD-002 | (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone | SPR | FAK | 50 | 0.32 |
| FBDD-003 | 3-(4-methoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine | SPR | FAK | 10 | 0.38 |
| Lead-001 | N-(3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)acetamide | ITC | FAK | 0.5 | 0.41 |
Note: The data presented are representative values for illustrative purposes and may not reflect the exact outcomes of a specific experimental campaign.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route based on the iodination of 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
2-methyl-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).
-
Purge the flask with argon or nitrogen and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for screening this compound against the kinase domain of FAK.
Materials:
-
Recombinant FAK kinase domain
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR instrument (e.g., Biacore)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
This compound stock solution in DMSO
-
Control compounds (known binder and non-binder)
Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the FAK kinase domain to the chip surface via amine coupling to a target density of ~10,000 Resonance Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer containing a low percentage of DMSO (e.g., 1-5%). A typical concentration range for fragment screening is 100-1000 µM.
-
Inject the fragment solutions over the FAK-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time.
-
Include injections of running buffer alone for double referencing.
-
Inject known binder and non-binder controls to validate the assay.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Correct for buffer effects by subtracting the average of the buffer injections.
-
Analyze the steady-state binding responses to determine the dissociation constant (Kd).
-
Calculate the Ligand Efficiency (LE) using the formula: LE = (1.37 * pKd) / N, where N is the number of non-hydrogen atoms.
-
Protocol 3: Hit Validation and Elaboration using Suzuki Coupling
This protocol describes the synthetic elaboration of the fragment hit using a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product and evaluate its binding affinity to the target protein using SPR or other biophysical methods.
Visualizations
Caption: FAK Signaling Pathway.
Caption: FBDD Experimental Workflow.
References
Application Notes and Protocols for the Derivatization of 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, which is a bioisostere of indole, allows it to act as a versatile pharmacophore that can engage with a variety of biological targets through hydrogen bonding and other interactions. The 2-methyl-7-azaindole core, in particular, is a key component in numerous kinase inhibitors and other therapeutic agents. Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds, and the targeted derivatization of the 7-azaindole nucleus is a critical step in this process.
This document provides detailed application notes and experimental protocols for the derivatization of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine. The iodo group at the C-3 position serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe the chemical space around the core scaffold. Additionally, functionalization of the N-1 position of the pyrrole ring offers another avenue for structural modification. These derivatization strategies are essential for systematically exploring the SAR and developing potent and selective drug candidates.
Derivatization Strategies for SAR Studies
The strategic derivatization of this compound primarily focuses on the C-3 and N-1 positions to generate a library of analogues for SAR evaluation. The principal reactions employed are palladium-catalyzed cross-coupling reactions at the C-3 position and N-alkylation/arylation at the N-1 position.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the 3-iodo-7-azaindole with a variety of boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-3 position, which is crucial for exploring interactions with hydrophobic pockets and other features of target proteins.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-iodo-7-azaindole and a terminal alkyne.[1] The resulting alkynyl-substituted 7-azaindoles can serve as key intermediates for further transformations or as final compounds, where the linear geometry of the alkyne can probe specific channels within a binding site.[1]
-
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction enables the introduction of a wide array of primary and secondary amines at the C-3 position. This is particularly valuable for introducing hydrogen bond donors and acceptors, as well as groups that can modulate the physicochemical properties of the molecule, such as basicity and polarity.
-
N-Alkylation: The pyrrole nitrogen (N-1) of the 7-azaindole core can be readily alkylated using various alkyl halides in the presence of a base. This modification can influence the planarity of the molecule, its hydrogen bonding capacity, and its metabolic stability.
Quantitative Data for SAR Studies
The following tables summarize representative quantitative data for the derivatization of the 1H-pyrrolo[2,3-b]pyridine core. The data is compiled from various sources and is intended to be illustrative of the types of results that can be obtained.
Table 1: Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole Derivatives
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Biological Activity (IC₅₀) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 | >10 µM (Generic Kinase) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH | 92 | 5.2 µM (PIM-1 Kinase) |
| 3 | Pyridin-3-ylboronic acid | SPhos/Pd(OAc)₂ | K₃PO₄ | MeCN/H₂O | 78 | 1.8 µM (PIM-1 Kinase) |
| 4 | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 81 | 8.9 µM (Generic Kinase) |
Table 2: Sonogashira Coupling of 3-Iodo-7-Azaindole Derivatives
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Biological Activity (IC₅₀) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 75 | 3.4 µM (FGFR4 Kinase) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | Et₃N | THF | 88 | Intermediate |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Piperidine | DMF | 65 | 6.1 µM (FGFR4 Kinase) |
| 4 | 3-Ethynylpyridine | Pd(dppf)Cl₂/CuI | DIPA | Toluene | 72 | 0.9 µM (FGFR4 Kinase) |
Table 3: Buchwald-Hartwig Amination of 3-Iodo-7-Azaindole Derivatives
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Biological Activity (IC₅₀) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 89 | 2.5 µM (c-Met Kinase) |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 76 | 4.8 µM (c-Met Kinase) |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | t-BuOH | 82 | 1.2 µM (c-Met Kinase) |
| 4 | Piperidine | G4-XPhos precatalyst | LiHMDS | THF | 95 | 0.8 µM (c-Met Kinase) |
Table 4: N-Alkylation of 2-Methyl-7-Azaindole Derivatives
| Entry | Alkylating Agent | Base | Solvent | Yield (%) | Biological Activity (IC₅₀) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Methyl iodide | NaH | DMF | 95 | Varies with C-3 substituent | | 2 | Benzyl bromide | K₂CO₃ | Acetonitrile | 88 | Varies with C-3 substituent | | 3 | Ethyl bromoacetate | Cs₂CO₃ | DMF | 75 | Varies with C-3 substituent | | 4 | (2-Bromoethyl)benzene | NaH | THF | 85 | Varies with C-3 substituent |
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from literature for the derivatization of this compound. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a microwave vial or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, and the base.
-
Add the solvent (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 2-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)
-
Solvent (e.g., anhydrous DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-alkynyl-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., G4-XPhos, 2 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv)
-
Solvent (e.g., anhydrous toluene or THF)
Procedure:
-
In a glovebox, add the this compound, the palladium precatalyst, and the base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-amino-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Protocol 4: N-Alkylation
Materials:
-
2-methyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide, 1.1-1.5 equiv)
-
Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv; or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., anhydrous DMF or acetonitrile)
Procedure:
-
To a solution of the 2-methyl-1H-pyrrolo[2,3-b]pyridine derivative in the anhydrous solvent at 0 °C, add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, or until completion as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the N-alkylated product.
SAR Workflow and Logic
The derivatization of the this compound core is a key component of the lead optimization phase in drug discovery. The goal is to systematically modify the structure of a hit or lead compound to improve its potency, selectivity, and pharmacokinetic properties.
The workflow begins with the synthesis of a diverse library of analogues by applying the derivatization reactions described above. These compounds are then subjected to a battery of biological assays to determine their potency against the primary target, their selectivity against related targets, and their initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The resulting data is then analyzed to establish the SAR. For example, it may be found that small, electron-donating groups at the C-3 position enhance potency, while bulky groups are detrimental. Similarly, N-1 alkylation may improve metabolic stability but decrease potency. This information guides the next round of synthesis, where the most promising modifications are further explored and refined. This iterative cycle of design, synthesis, and testing is continued until a lead candidate with the desired profile of potency, selectivity, and drug-like properties is identified.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Iodo-aza-indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of iodo-aza-indoles. The following information is designed to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with an iodo-aza-indole is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion in the Suzuki coupling of iodo-aza-indoles can be attributed to several factors, often related to the inherent reactivity of the aza-indole nucleus and the stability of the reagents.
Possible Causes:
-
Catalyst Inactivity or Poisoning: The nitrogen atoms in the aza-indole ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[1] The catalyst may also be inactive due to degradation from exposure to air or moisture.
-
Issues with the Boronic Acid/Ester: Boronic acids, particularly heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially at elevated temperatures or in the presence of excess water.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may not be optimized for your specific substrates. For instance, an inadequate base may not be strong or soluble enough to facilitate the crucial transmetalation step.
-
N-H Interference: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[2]
Recommended Solutions:
-
Catalyst and Ligand Selection:
-
For electron-deficient heteroaryl halides like iodo-aza-indoles, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can promote the oxidative addition step and stabilize the catalytic species.
-
Ensure the catalyst is fresh and handled under an inert atmosphere to prevent degradation. The formation of palladium black can indicate catalyst decomposition.
-
-
Protecting the Aza-indole Nitrogen:
-
N-protection of the aza-indole, for example with a Boc group, can prevent catalyst coordination and improve yields. However, be aware that some protecting groups can be labile under basic conditions.[1]
-
-
Optimizing the Base and Solvent:
-
Screen a variety of bases. While weaker bases like Na₂CO₃ are common, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.
-
A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) with a controlled amount of water is often beneficial, as water can facilitate the action of inorganic bases.
-
-
Temperature and Reaction Time:
-
If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 110°C) may be necessary. Microwave irradiation can also be a valuable tool to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
Issue 2: Significant Formation of Byproducts
Question: My reaction is producing significant amounts of homo-coupling and/or dehalogenation byproducts. How can I minimize these side reactions?
Answer:
The formation of byproducts such as homo-coupled boronic acids and dehalogenated (protodeiodinated) aza-indoles indicates that undesired reaction pathways are competing with the desired cross-coupling.
Possible Causes:
-
Homo-coupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and certain palladium species.
-
Dehalogenation (Protodeiodination): The replacement of the iodine atom with a hydrogen atom can occur in the presence of a proton source and an inefficient catalytic cycle.
Recommended Solutions:
-
Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Control of Reaction Conditions:
-
Use high-purity, anhydrous solvents when possible to minimize proton sources.
-
Careful selection of the palladium catalyst and ligands can disfavor the pathways leading to side products.
-
Adjusting the stoichiometry of the reagents, particularly the amount of base, can sometimes suppress side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the aza-indole always necessary for a successful Suzuki coupling?
A1: Not always, but it is often highly recommended, especially when troubleshooting a low-yielding reaction. The unprotected N-H group can lead to catalyst inhibition.[2] In some cases, using specific catalyst systems with bulky ligands can achieve good results with unprotected aza-indoles. However, if you are facing difficulties, N-protection is a reliable strategy to improve the outcome.[1]
Q2: Which palladium catalyst is generally the best starting point for the Suzuki coupling of iodo-aza-indoles?
A2: While there is no single "best" catalyst for all substrates, a good starting point for heteroaryl couplings is often a catalyst system with bulky, electron-rich phosphine ligands. Catalysts like PdCl₂(dppf), or pre-catalysts used with ligands such as XPhos or SPhos, are frequently successful.[2]
Q3: How can I prevent the decomposition of my boronic acid during the reaction?
A3: To minimize protodeboronation, you can use the corresponding boronate ester (e.g., a pinacol ester), which is generally more stable. Additionally, using anhydrous solvents where possible, minimizing the reaction time, and avoiding excessively high temperatures can help preserve the boronic acid.
Q4: What is the role of the base in the Suzuki coupling reaction?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group from boron to the palladium center. The choice of base can significantly impact the reaction rate and yield.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki coupling of iodo-aza-indoles based on literature precedents. These should be considered as starting points for optimization.
| Parameter | Recommended Range | Notes |
| Iodo-aza-indole | 1.0 equivalent | - |
| Boronic Acid/Ester | 1.2 - 2.0 equivalents | Using a slight excess of the boronic acid can help drive the reaction to completion. |
| Palladium Catalyst | 1 - 10 mol% | Higher catalyst loadings may be necessary for challenging substrates. |
| Ligand | 1.1 - 2.0 equivalents relative to Pd | For catalysts that are not pre-ligated. |
| Base | 2.0 - 3.0 equivalents | The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical and substrate-dependent. |
| Solvent | - | Common solvents include dioxane, toluene, DMF, often with a small amount of water. |
| Temperature | 60 - 120 °C | Higher temperatures may be required, but can also lead to degradation. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
General Protocol for Suzuki Coupling of an Iodo-aza-indole
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk flask), combine the iodo-aza-indole (1.0 eq.), the arylboronic acid or boronate ester (1.5 eq.), and a finely ground base (e.g., K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe under the inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) to the vessel under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions of iodo-aza-indoles.
Suzuki-Miyaura Catalytic Cycle with Aza-indole Considerations
Caption: The Suzuki-Miyaura catalytic cycle highlighting potential issues with aza-indole substrates.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodopyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful palladium-catalyzed cross-coupling of 3-iodopyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing 3-iodopyrrolo[2,3-b]pyridine?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide variety of derivatives.
Q2: How does the electronic nature of the 3-iodopyrrolo[2,3-b]pyridine scaffold affect the cross-coupling reaction?
A2: The 3-iodopyrrolo[2,3-b]pyridine (7-azaindole) scaffold contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity. Careful selection of ligands is crucial to mitigate this effect and promote efficient coupling.
Q3: What is the general reactivity trend for halides on the pyrrolo[2,3-b]pyridine core?
A3: The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This makes 3-iodopyrrolo[2,3-b]pyridine a highly reactive substrate for oxidative addition to the palladium(0) catalyst.
Q4: Why is degassing the reaction mixture important?
A4: Degassing the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles is critical to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the palladium(0) catalyst and can also promote unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions.
Troubleshooting Guides
Problem 1: Low or No Yield
Q: My cross-coupling reaction with 3-iodopyrrolo[2,3-b]pyridine is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can arise from several factors. Below is a step-by-step guide to diagnose and resolve the problem.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Solution: Ensure your palladium precursor and ligands are of high quality and have been stored properly. Consider using a fresh batch of catalyst and ligands. For Suzuki reactions, using a pre-catalyst can sometimes improve results.
-
-
Inappropriate Ligand:
-
Solution: The choice of ligand is critical when working with N-heterocycles. The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often overcome this issue. A ligand screen is highly recommended.
-
-
Incorrect Base:
-
Solution: The base plays a crucial role in the catalytic cycle. The strength and type of base can significantly impact the reaction outcome. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, strong bases like NaOtBu or K₃PO₄ are often required. It is advisable to screen different bases.
-
-
Suboptimal Solvent:
-
Solution: The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions. Common solvents include toluene, dioxane, DMF, and THF. Ensure the solvent is anhydrous, as water can interfere with some coupling reactions.
-
-
Insufficient Temperature:
-
Solution: Many cross-coupling reactions require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 80-110 °C).
-
-
Oxygen Contamination:
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Side product formation can compete with the desired cross-coupling reaction, reducing the yield and complicating purification.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acids (Suzuki Reaction):
-
Cause: This is often caused by the presence of oxygen, which leads to the oxidative homocoupling of the boronic acid.
-
Solution: Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere. Using a 1:1 ratio of the boronic acid to the aryl halide can also minimize this side reaction.
-
-
Protodeboronation (Suzuki Reaction):
-
Cause: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and a strong base.
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.
-
-
Hydrodehalogenation:
-
Cause: The starting 3-iodopyrrolo[2,3-b]pyridine can be reduced to the corresponding de-iodinated compound.
-
Solution: This can be caused by impurities in the reagents or solvent. Ensure high-purity starting materials and anhydrous, degassed solvents. Optimizing the ligand and base can also help to favor the cross-coupling pathway.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-iodopyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-iodopyrrolo[2,3-b]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or a slightly elevated temperature and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add the 3-iodopyrrolo[2,3-b]pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring (e.g., 90-110 °C). Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halogenated 7-Azaindole Derivatives
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 88 | [3] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | [4] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 67-93 | [3] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 85 | - | [5] |
Table 2: Ligand Screening for Buchwald-Hartwig Amination of a Brominated Benzodiazepine
| Ligand | Conversion (%) |
| XPhos | >99 |
| RuPhos | 95 |
| SPhos | 90 |
| DavePhos | 85 |
| JohnPhos | 70 |
| BrettPhos | 65 |
| Data adapted from a study on a different but structurally relevant substrate to illustrate the importance of ligand choice.[2] |
Visualizations
Caption: A general experimental workflow for palladium-catalyzed cross-coupling.
Caption: A troubleshooting guide for low or no yield in cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. For closely related compounds, such as the parent 2-methyl-7-azaindole, recrystallization from ethanol has been shown to yield high purity product (99.69% by HPLC)[1]. Silica gel chromatography is also a widely used technique for purifying 1H-pyrrolo[2,3-b]pyridine derivatives.
Q2: What are potential impurities I should be aware of during the purification of this compound?
A2: Potential impurities can arise from the starting materials, side reactions, or degradation of the product. Common impurities may include:
-
Unreacted starting material: 2-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Di-iodinated product: Although iodination typically occurs at the 3-position, over-iodination is a possibility.
-
Other regioisomers: Depending on the synthetic route, small amounts of other iodinated isomers might be present.
-
Degradation products: 1H-pyrrolo[2,3-b]pyridine derivatives can be sensitive to prolonged exposure to acid or heat.
Q3: My purified this compound is showing discoloration. What could be the cause?
A3: Discoloration (often a yellowish or brownish tint) can be due to the presence of trace impurities or slight degradation of the compound. Iodinated compounds can also be light-sensitive. It is advisable to store the purified compound in a cool, dark place under an inert atmosphere. If discoloration persists after purification, a final wash with a cold, non-polar solvent or another recrystallization step may be necessary.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of material during recrystallization. | The chosen solvent is too good at room temperature, leading to high solubility of the product in the mother liquor. | - Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.- Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution slowly to maximize crystal formation and then cool further in an ice bath. |
| Product is lost on the silica gel column. | The compound is highly polar and is irreversibly adsorbing to the silica gel. | - Use a more polar eluent system.- Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the eluent. |
| Low recovery of product from column fractions. | The compound is spread across too many fractions (band broadening). | - Optimize the eluent system using thin-layer chromatography (TLC) before running the column.- Run the column with a less polar solvent system initially and gradually increase the polarity (gradient elution). |
Issue 2: Persistent Impurities After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis of the purified product still shows multiple spots. | The impurity has a very similar polarity to the product. | - For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).- For recrystallization, try a different solvent or a multi-solvent system. |
| A specific impurity is consistently present. | The impurity may be a thermally or photochemically stable byproduct from the synthesis. | - Re-evaluate the synthetic procedure to minimize the formation of this byproduct.- Consider an alternative purification technique such as preparative HPLC. |
Quantitative Data Summary
The following table summarizes the purity achieved for a closely related compound using recrystallization, which can serve as a benchmark for the purification of this compound.
| Compound | Purification Method | Solvent | Purity (by HPLC) | Reference |
| 2-methyl-7-azaindole | Recrystallization | Ethanol | 99.69% | [1] |
Experimental Protocols
Recrystallization Protocol (adapted from a similar compound[1])
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Silica Gel Column Chromatography Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate solvent system. A common starting point for 1H-pyrrolo[2,3-b]pyridine derivatives is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
avoiding dehalogenation in reactions with 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for chemists working with 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of using this versatile building block in cross-coupling reactions, with a particular focus on avoiding the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my reaction with this compound?
A1: Dehalogenation is a side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine as a byproduct. This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process. Iodo-substituted electron-rich heterocycles like 7-azaindoles are particularly susceptible to this undesired reaction.[1]
Q2: What are the main causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation, specifically hydrodehalogenation, in palladium-catalyzed cross-coupling reactions can be caused by several factors:
-
Formation of a Palladium-Hydride Species: The active Pd(0) catalyst can react with various sources in the reaction mixture (e.g., solvent, base, water, or even the boronic acid reagent in Suzuki couplings) to form a palladium-hydride (Pd-H) species. This Pd-H species can then react with your starting material in a competing catalytic cycle to generate the dehalogenated byproduct.[2]
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of dehalogenation, sometimes more than the desired cross-coupling reaction.[2][3]
-
Choice of Base and Solvent: Certain bases and solvents are more prone to generating hydride species or promoting the dehalogenation pathway. For example, strong bases and protic solvents like alcohols can be significant contributors.[2][4]
-
Ligand Properties: The electronic and steric properties of the phosphine ligand used can influence the relative rates of the desired reductive elimination (to form the product) and the undesired dehalogenation pathway.[2][5]
Q3: Are there any general recommendations for starting a cross-coupling reaction with this compound to minimize dehalogenation from the outset?
A3: Yes, for a good starting point, consider the following conditions:
-
Catalyst System: Use a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. Bulky, electron-rich ligands such as XPhos or SPhos are often effective at promoting the desired coupling over dehalogenation.[2]
-
Base: Start with a weaker inorganic base like K₃PO₄ or Cs₂CO₃ rather than strong organic bases.[2]
-
Solvent: Use an aprotic, non-polar solvent like toluene or dioxane instead of DMF or alcohols.[2]
-
Temperature: Begin with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is too slow.[2][3]
-
Inert Atmosphere: Always ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[3]
Troubleshooting Guides
Issue: Significant Dehalogenation Observed
If you are observing a significant amount of the dehalogenated byproduct, 2-methyl-1H-pyrrolo[2,3-b]pyridine, in your reaction mixture, follow this systematic troubleshooting guide.
Visual Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation.
Detailed Troubleshooting Steps:
-
Modify the Ligand: The choice of phosphine ligand is critical. If you are using a less bulky ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination to form your desired product, which outcompetes the dehalogenation pathway.[2]
-
Adjust the Base: The base can be a source of hydrides or promote the formation of palladium-hydride species.
-
Switch to Weaker Bases: If you are using a strong base like NaOtBu or an amine base, consider switching to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]
-
Ensure Anhydrous Conditions: If using an inorganic base, ensure it is finely powdered and anhydrous, as water can be a hydrogen source.
-
-
Change the Solvent: The solvent can act as a hydride source.
-
Avoid Protic and Certain Aprotic Polar Solvents: Solvents like alcohols are known to be hydride donors.[4] DMF can also decompose at high temperatures to produce dimethylamine, which can contribute to dehalogenation.
-
Use Non-Polar Aprotic Solvents: Switch to solvents like toluene, dioxane, or CPME, which are less likely to act as hydride sources.[2]
-
-
Lower the Reaction Temperature: Dehalogenation can have a different activation energy than the desired cross-coupling. Lowering the reaction temperature (e.g., from 110 °C to 80 °C or even room temperature) can significantly slow down the rate of dehalogenation while still allowing the desired reaction to proceed, albeit more slowly.[2][3]
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following table summarizes the general impact of various reaction parameters on the formation of the dehalogenated byproduct. Note that the optimal conditions will be specific to your particular substrates and desired coupling reaction.
| Parameter | Condition Favoring Dehalogenation | Condition Minimizing Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | Promotes faster reductive elimination of the desired product.[2] |
| Base | Strong, alkoxides (e.g., NaOtBu), amines | Weaker, inorganic (e.g., K₃PO₄, Cs₂CO₃) | Reduces the rate of palladium-hydride formation.[2] |
| Solvent | Protic (e.g., alcohols), DMF | Aprotic, non-polar (e.g., Toluene, Dioxane) | Minimizes the solvent as a hydride source.[2][4] |
| Temperature | High (e.g., > 100 °C) | Low to moderate (e.g., RT - 80 °C) | Slows the rate of the dehalogenation side reaction.[2][3] |
| Palladium Precatalyst | Pd(0) sources in the presence of hydrides | Pd(II) precatalysts with appropriate ligands | The choice of precatalyst is often less critical than the ligand and other conditions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating strategies to minimize dehalogenation.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (2-3 equivalents, finely powdered and dried)
-
Anhydrous Toluene
-
Degassed water (optional, for some systems)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed toluene via syringe. If your system benefits from the presence of water, add a small amount of degassed water (e.g., a 10:1 mixture of toluene:water).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of the desired product and the dehalogenated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Mechanisms
Catalytic Cycle and Competing Dehalogenation Pathway
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the competing pathway that leads to dehalogenation.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Synthesis of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproducts in the synthesis of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential byproducts?
The most prevalent method for the synthesis of this compound is the direct electrophilic iodination of 2-methyl-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring of the 7-azaindole scaffold is more susceptible to electrophilic attack than the pyridine ring, with the C3 position being the most reactive.[1][2] A common iodinating agent for this transformation is N-iodosuccinimide (NIS).[3][4][5]
Potential byproducts in this synthesis include:
-
Unreacted starting material (2-methyl-1H-pyrrolo[2,3-b]pyridine)
-
Di-iodinated products
-
Positional isomers of the mono-iodinated product
-
Succinimide (from the NIS reagent)
-
Degradation products from harsh reaction conditions
Q2: How can I effectively monitor the reaction and identify the presence of byproducts?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product and any byproducts. Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the different components. For more detailed analysis and identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and 1H NMR (Proton Nuclear Magnetic Resonance) spectroscopy of the crude reaction mixture can be employed to identify the molecular weights and structural features of the byproducts.
Q3: What are the optimal reaction conditions to minimize the formation of byproducts?
To minimize byproduct formation, it is crucial to control the reaction stoichiometry and temperature. Using a slight excess (1.0 to 1.2 equivalents) of the iodinating agent, such as NIS, is often sufficient to drive the reaction to completion without promoting over-iodination.[3][4] Running the reaction at a controlled temperature, typically ranging from 0 °C to room temperature, can help prevent the formation of degradation products and improve selectivity.[5] The choice of solvent can also play a role; polar aprotic solvents like acetonitrile or DMF are commonly used.[3][5]
Q4: What are the most effective methods for purifying this compound and removing byproducts?
The most common and effective method for purifying the final product is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), allows for the separation of the desired product from the starting material, isomers, and other byproducts. Succinimide, being highly polar, can often be removed by an aqueous workup prior to chromatography or will elute with a highly polar solvent system. Recrystallization can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, including a significant amount of starting material. | - Insufficient amount of iodinating agent. - Low reaction temperature or short reaction time. - Deactivated starting material. | - Increase the equivalents of the iodinating agent (e.g., NIS) to 1.1-1.2 equivalents. - Allow the reaction to stir for a longer period or gradually increase the temperature. - Ensure the starting material is pure and dry. |
| A byproduct with a similar Rf to the product is observed. | - Formation of a positional isomer. | - Optimize the reaction conditions for better regioselectivity (e.g., lower temperature). - Employ a more selective iodinating reagent if available. - Utilize a high-resolution column chromatography system for better separation. |
| A significant amount of a more polar byproduct is present. | - Formation of di-iodinated species. - Degradation of the product or starting material. | - Use a stoichiometric amount of the iodinating agent (1.0 equivalent). - Add the iodinating agent portion-wise to the reaction mixture. - Maintain a lower reaction temperature. |
| The final product is contaminated with succinimide. | - Incomplete removal during the workup. | - Perform an aqueous wash (e.g., with sodium thiosulfate solution followed by brine) of the organic layer before drying and concentration. - Succinimide is highly polar and should be easily separated by column chromatography. |
| The formation of a di-iodinated product is confirmed by MS. | - Excess of the iodinating agent. - High reaction temperature. | - Carefully control the stoichiometry of the iodinating agent to 1.0 equivalent. - Maintain the reaction at a lower temperature (e.g., 0 °C). |
Byproduct Identification
| Byproduct | Likely Identity | Expected Mass (relative to product) | Key Analytical Features |
| Unreacted Starting Material | 2-methyl-1H-pyrrolo[2,3-b]pyridine | -126 | Matches the starting material's analytical data. |
| Di-iodinated Product | C8H6I2N2 | +126 | Mass spectrum shows a molecular ion peak at M+126 compared to the product. |
| Positional Isomer | e.g., 4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | 0 | Same mass as the product, but different 1H NMR spectrum and retention time. |
| Reagent Byproduct | Succinimide | -159 | Highly polar, water-soluble, and has a distinct 1H NMR spectrum. |
Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for byproduct formation.
Caption: Logical relationships in byproduct formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in acetonitrile (10 mL per 1 mmol of starting material) at 0 °C, add N-iodosuccinimide (1.1 eq.) portion-wise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
References
- 1. 1H-pyrrolo[2,3-b]pyridine, 2-methyl- | Properties, Applications, Safety Data & Synthesis | Reliable Supplier China [pipzine-chem.com]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in cross-coupling reactions with 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative).
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when encountering low conversion. The following diagram outlines a logical sequence of steps to identify and resolve common issues in palladium-catalyzed cross-coupling reactions.
Caption: A step-by-step flowchart for diagnosing low-yield reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. However, the nitrogen-rich 7-azaindole core can present unique challenges.
Frequently Asked Questions (Suzuki-Miyaura)
Q1: I am observing low to no conversion of my 3-iodo-2-methyl-7-azaindole. What are the most common causes?
A1: Low conversion in Suzuki reactions with this substrate often stems from three main areas: the catalyst system, the base, or the reaction conditions.
-
Catalyst Inactivity: The palladium catalyst may be degraded or unsuitable for this specific substrate. While Pd(PPh₃)₄ is common, more electron-rich and bulky phosphine ligands like XPhos or SPhos, often used with palladium precatalysts, can be more effective.[1][2] A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
Insufficient Base: The base is critical for the transmetalation step. If you are using weaker bases like Na₂CO₃, consider switching to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃, which are often more effective.[1][2] The presence of water is often crucial for the efficacy of carbonate and phosphate bases.[1][3]
-
Poor Solubility: The 7-azaindole starting material or the boronic acid may have poor solubility in the chosen solvent. Common solvents include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent.[1][4]
Q2: My main side-product is the de-iodinated starting material, 2-methyl-1H-pyrrolo[2,3-b]pyridine. How can I prevent this?
A2: Dehalogenation (or proto-deiodination) is a common side reaction. It can be caused by impurities in reagents or instability of the organoborane.
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation, which competes with the desired cross-coupling.[4] Use fresh, high-purity boronic acids or consider converting them to more stable boronate esters (e.g., pinacol esters).
-
Base and Solvent Choice: Certain bases and solvents can act as hydrogen sources. Using aprotic solvents and carefully chosen bases can help minimize this side reaction.[1]
Q3: The reaction works with simple phenylboronic acid but fails with more sterically hindered or electron-deficient arylboronic acids. What can I do?
A3: Steric hindrance and electronic effects require more robust catalytic systems.
-
Ligand Choice: For hindered coupling partners, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos). These ligands promote the reductive elimination step and can stabilize the catalytic species.
-
Catalyst Precatalysts: Modern palladium precatalysts (like G3 or G4 XPhos Pd precatalysts) are designed to be more active and are often effective for challenging substrates.[5]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for more challenging substrates, but monitor for decomposition.
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Azaindole Derivatives
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 91-99 | Effective for chloroindoles and azaindoles.[2] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 85-95 | Good for a range of aryl and heteroaryl boronic acids. |
| XPhos Pd G3 (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 95 | Mild conditions for a c-Jun N-terminal kinase 3 inhibitor synthesis.[2] |
| Pd(PPh₃)₂Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (9:1) | 90-100 | Used for synthesis of aryl-substituted pyrazolo[3,4-b]pyridines.[6] |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 15–30 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][7]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination
This reaction is crucial for forming C–N bonds, but the acidic N-H proton of the pyrrole ring in the 7-azaindole scaffold can interfere with catalysis. While N-protection is a common strategy, recent methods allow for coupling on the unprotected heterocycle.[8]
Frequently Asked Questions (Buchwald-Hartwig)
Q1: My Buchwald-Hartwig amination is giving low yield. Which parameters should I optimize first?
A1: The combination of ligand, base, and palladium source is paramount for a successful Buchwald-Hartwig amination.[9][10]
-
Ligand Screening: The choice of ligand is often the most critical factor. For 7-azaindole substrates, bulky biarylphosphine ligands such as Xantphos, BINAP, and RuPhos have shown success.[8][9] Xantphos, in particular, is widely used for amidation reactions on this type of scaffold.[11]
-
Base Selection: Strong, non-nucleophilic bases are required. Cs₂CO₃ and K₃PO₄ are generally more effective than K₂CO₃.[9][11] For thermally sensitive substrates, stronger bases may allow for lower reaction temperatures.[12]
-
Palladium Source: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. They are often combined with a suitable ligand to form the active catalyst in situ.[9] Palladium precatalysts can also offer improved reactivity and reproducibility.[8][12]
Q2: Does the N-H proton of the 7-azaindole ring interfere with the reaction?
A2: Yes, the unprotected N-H can be acidic enough to react with the strong bases used, potentially deactivating the catalyst or causing side reactions. While some protocols have been developed for unprotected halo-7-azaindoles, protecting the nitrogen (e.g., with a benzyl or SEM group) can often lead to cleaner reactions and higher yields, though this adds extra synthetic steps.[8][11] If you proceed without protection, careful optimization of the base and ligand is essential.
Table 2: Buchwald-Hartwig Amination Condition Optimization
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2 | 92 |
| Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (1.5) | Dioxane | 100 | 4 | 85 |
| Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ (1.5) | Dioxane | 100 | 3 | 88 |
| Pd₂(dba)₃ (5) | BINAP (10) | Cs₂CO₃ (1.5) | Dioxane | 110 | 17-48 | 67 |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ (1.5) | Dioxane | 110 | 17-48 | Good |
Data adapted from studies on similar heterocyclic systems.[9][11]
General Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a reaction tube.
-
Reagents: Add the (potentially N-protected) this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., dioxane).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100–110 °C) with stirring for the required time (2–24 h).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
Decision Tree for Ligand/Base Selection
Caption: A guide for selecting initial reaction conditions based on the amine nucleophile.
Section 3: Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides and is a powerful tool for creating C(sp)–C(sp²) bonds.
Frequently Asked Questions (Sonogashira)
Q1: My Sonogashira reaction is giving a low yield of the desired product and a significant amount of alkyne homocoupling (Glaser coupling). How can I fix this?
A1: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is typically mediated by the copper(I) co-catalyst.
-
Reduce Copper Loading: Use the minimum effective amount of the copper salt (e.g., CuI).
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require specific ligands (e.g., bulky, electron-rich phosphines) and may need higher temperatures but completely eliminate the Glaser coupling side product.[13][14]
-
Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes the oxidative homocoupling.[13]
Q2: The reaction is sluggish and requires high temperatures. Are there ways to improve the reaction rate?
A2: The reactivity in Sonogashira coupling follows the trend I > Br > Cl.[15] Since you are starting with a reactive aryl iodide, sluggishness may point to other issues.
-
Catalyst System: The combination of a palladium source and a copper co-catalyst is standard.[15][16] Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[14][16]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, acting as both a base and, in some cases, the solvent.[16]
-
Solvent: Solvents like DMF or THF are often used to ensure all components are dissolved.[16]
Table 3: Typical Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | DMF | RT to 60 | Standard conditions for many substrates.[16][17] |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N / DIPA | THF | RT to 60 | Another widely used catalytic system.[16] |
| Pd(OAc)₂ (2) | None | Cs₂CO₃ | Toluene | 100 | Example of copper-free conditions, requires suitable ligand.[14] |
| FibreCat® 1001 | - | NaOH (3 equiv.) | Methanol | 100 | Example of a flow chemistry setup with a supported catalyst.[18] |
General Experimental Protocol: Sonogashira Coupling
-
Setup: To a reaction flask, add the this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (5 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., Et₃N, 2–3 equiv.). Finally, add the terminal alkyne (1.1–1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. thalesnano.com [thalesnano.com]
managing homocoupling side reactions of boronic acids with 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine and various boronic acids. The primary focus is on managing and minimizing the common side reaction of boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki-Miyaura reaction with this compound?
A1: Homocoupling of boronic acids is a prevalent side reaction that can significantly lower the yield of your desired cross-coupled product and complicate purification. The two main mechanisms responsible for this are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Rigorous degassing of solvents and running the reaction under an inert atmosphere are critical to suppress this pathway.[1][2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[1] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium source and ligand influence the extent of homocoupling?
A2: The selection of the palladium source and, more critically, the ligand plays a pivotal role in controlling homocoupling.
-
Palladium Source: While Pd(II) sources are common, they can contribute to initial homocoupling. Using a pre-formed Pd(0) source or a precatalyst can sometimes be advantageous.
-
Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity. For substrates like this compound, which contains a nitrogen heterocycle, specific ligand types are recommended:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type ligands are highly effective at minimizing homocoupling.[1] Their steric bulk can hinder the formation of intermediates that lead to the undesired dimer.
-
N-Heterocyclic Carbenes (NHCs): These are also effective ligands for suppressing homocoupling.
-
Q3: Can the base and solvent system affect the formation of homocoupling byproducts?
A3: Yes, the base and solvent are critical reaction parameters that can influence the rate of homocoupling.
-
Base Selection: The base facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
-
Solvent System: The choice of solvent can impact the solubility of reagents and the reaction rate. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often in combination with water.[6] The polarity of the solvent can influence the structure and activity of the catalytic intermediates.[7] For nitrogen-containing heterocycles, screening different solvent systems is often necessary to find the optimal conditions.[6]
Q4: What is protodeboronation and how can I minimize it with my pyrrolopyridine substrate?
A4: Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (e.g., water, alcohol).[6] This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[6] To minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like KF or K₂CO₃.[5]
-
Anhydrous Conditions: Since water is a proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[5][6]
-
Use Boronate Esters: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing boronic acid homocoupling.
Issue 1: High Levels of Boronic Acid Homocoupling Product Observed
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | 1. Ensure all solvents are thoroughly degassed prior to use (e.g., by sparging with an inert gas like argon or nitrogen for 30-60 minutes, or by the freeze-pump-thaw method).[2][8] 2. Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[6] |
| Pd(II)-Mediated Homocoupling | 1. Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture to minimize the concentration of free Pd(II).[9][10] 2. Pre-stir the reaction mixture with the palladium catalyst and ligand before adding the boronic acid to ensure the formation of the active Pd(0) species. |
| Suboptimal Ligand | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[6] 2. Screen a variety of ligands to identify the most effective one for your specific boronic acid. |
| Inappropriate Base | 1. If using a strong base (e.g., NaOH, KOH), switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] |
| High Reaction Temperature | 1. Lower the reaction temperature. Higher temperatures can sometimes accelerate the rate of homocoupling.[1] |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The nitrogen atom in the pyrrolopyridine ring can coordinate to the palladium center and inhibit its catalytic activity. 1. Use bulky, electron-rich phosphine ligands to shield the palladium center.[6] 2. Consider the slow addition of the this compound to the reaction mixture.[6] |
| Inactive Catalyst | 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[5] 2. Use a fresh batch of catalyst and ligand. |
| Poor Solubility of Reagents | 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[6] 2. Increase the reaction temperature moderately, while monitoring for an increase in side products.[6] |
| Significant Protodeboronation | 1. Switch to anhydrous reaction conditions.[5] 2. Use a milder base.[5] 3. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[6] |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Proposed Mechanisms of Boronic Acid Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactivity of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on solvent effects in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of the this compound scaffold?
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is an important heterocyclic motif in medicinal chemistry. The iodine atom at the C-3 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the molecule's physicochemical properties and biological activity.[1]
Q2: How do solvents influence the reactivity of this compound in cross-coupling reactions?
Solvents play a critical role in controlling reactivity, selectivity, and transition-state stabilization in organic reactions.[2] In the context of palladium-catalyzed cross-coupling reactions with this compound, the choice of solvent can impact several factors:
-
Solubility of Reagents: The solvent must dissolve the 7-azaindole substrate, the coupling partner (e.g., boronic acid), the base, and the catalyst system.
-
Catalyst Activity: The solvent can influence the stability and activity of the palladium catalyst. For instance, polar aprotic solvents like DMF, dioxane, and THF are commonly used.
-
Reaction Mechanism: The polarity and proticity of the solvent can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] Protic solvents, like water or alcohols, can stabilize ionic intermediates.[2] In Suzuki couplings, a co-solvent system, often including water, is frequently used to facilitate the dissolution of the base and promote transmetalation.[4]
-
Side Reactions: The choice of solvent can also influence the extent of side reactions, such as protodeiodination or catalyst deactivation.
Q3: Can the N-H group of the pyrrole ring interfere with cross-coupling reactions?
Yes, the N-H group of the 7-azaindole can be acidic and may undergo N-arylation in the presence of copper or palladium catalysts.[1][5] However, methods have been developed for the selective C-3 cross-coupling of unprotected halo-7-azaindoles.[1][6] The choice of ligands, base, and reaction conditions is crucial to favor the desired C-C or C-N bond formation over N-arylation. In some cases, N-protection of the 7-azaindole may be necessary to avoid this side reaction and improve yields.[7]
Troubleshooting Guides for Cross-Coupling Reactions
This section provides guidance on common issues encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound.
Issue 1: Low or No Product Formation
-
Question: I am not observing any product formation in my Suzuki coupling reaction with this compound. What are the possible causes?
-
Answer:
-
Inactive Catalyst: The palladium catalyst may be deactivated. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) species.[8] Using a fresh bottle of catalyst or a pre-catalyst can be beneficial.[1][6]
-
Poor Reagent Quality: The boronic acid may have degraded. Boronic acids can undergo protodeboronation, especially if they are old or have been stored improperly.[4][9] Check the quality of the boronic acid by NMR.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. For Suzuki couplings, a combination of a carbonate or phosphate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) with a solvent system like dioxane/water or DMF is common.[4] The base needs to be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the substrate or coupling partner.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Typical temperatures for Suzuki couplings range from 80-120 °C.[4]
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant amounts of a byproduct that appears to be the deborylated starting material (from my boronic acid) and homocoupling of my boronic acid. How can I minimize these side reactions?
-
Answer:
-
Protodeboronation: This is a common side reaction, especially with heteroaryl boronic acids. It can be caused by excess water, protic solvents, high temperatures, or prolonged reaction times.[4] Try using anhydrous solvents (if the base allows), minimizing the amount of water, lowering the reaction temperature, and monitoring the reaction closely to stop it once the starting material is consumed.[4]
-
Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species.[8] Thoroughly degassing the reaction mixture before adding the catalyst is crucial.[9] This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my final product from the reaction mixture. What are some common impurities and how can I remove them?
-
Answer:
-
Residual Palladium: The crude product may be contaminated with palladium residues, which can give it a dark color. These can often be removed by filtration through a plug of silica gel or celite, or by treatment with a palladium scavenger.
-
Boronic Acid Byproducts: Unreacted boronic acid and its homocoupled byproducts can sometimes be difficult to separate from the desired product. An aqueous workup with a mild base can help remove acidic boronic acid residues.
-
Ligand Impurities: Phosphine ligands used in the reaction can be oxidized, leading to phosphine oxides that can complicate purification. Careful column chromatography is usually effective for removing these impurities.
-
Data Presentation: Reaction Conditions for Cross-Coupling of Halo-7-azaindoles
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of halo-7-azaindoles, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Conditions for Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole Derivatives (Analogous System) [4]
| Component | Example Reagents/Conditions | Molar Ratio/Concentration |
| Substrate | 3-iodo-1H-indazole derivative | 1.0 equiv. |
| Boronic Acid | Aryl or heteroaryl boronic acid | 1.2 - 1.5 equiv. |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 2 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2 - 3 equiv. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DMF | - |
| Temperature | 80 - 120 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Table 2: Conditions for Buchwald-Hartwig Amination of Unprotected Halo-7-azaindoles [1]
| Component | Example Reagents/Conditions | Molar Ratio/Concentration |
| Substrate | 4-chloro-7-azaindole | 0.5 mmol |
| Amine | N-methylpiperazine | 0.6 mmol |
| Catalyst | Palladium precatalyst (e.g., P1 or P5) | - |
| Ligand | Biarylphosphine ligand | - |
| Base | LiHMDS (1M in THF) | 1.2 mmol |
| Solvent | THF | - |
| Temperature | Room Temperature to 60 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general protocol and may require optimization for specific substrates.
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for common issues in Suzuki-Miyaura coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine and Other Halogenated Heterocycles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and broad substrate scope. This guide provides an objective comparison of the reactivity of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) with other common halogenated heterocycles in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The information presented, supported by experimental data, is intended to aid in the selection of optimal substrates and reaction conditions for the synthesis of complex molecular architectures.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of halogenated heterocycles in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and the electronic properties of the heterocyclic core.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl .[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, iodo-substituted heterocycles are typically the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro counterparts. Chloroarenes, being the most cost-effective, are attractive starting materials but their lower reactivity often necessitates the use of more specialized and robust catalytic systems.[1]
Influence of the Heterocyclic Core: The electronic nature of the heterocyclic ring significantly impacts the rate of oxidative addition. Electron-deficient rings, such as pyridines and pyrimidines, generally exhibit enhanced reactivity in cross-coupling reactions compared to electron-rich systems like pyrroles and indoles. The position of the halogen on the ring also plays a crucial role, with halogens at more electron-deficient positions typically being more reactive.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and other representative halogenated heterocycles in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. While direct head-to-head comparative studies are not always available, the data presented is collated from various literature sources to provide a useful guide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of this compound is expected to be high, in line with other iodo-substituted heterocycles.
Table 1: Comparison of Halogenated Heterocycles in Suzuki-Miyaura Coupling
| Halogenated Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Arylboronic acid | Pd2dba3/SPhos | K3PO4 | Dioxane/H2O | 100 | 1-2 | 67-93 | [2] |
| 3-Bromo-pyridine | Phenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | aq. EtOH | Reflux | 12 | 85 | [3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2/PCy3 | K3PO4 | Toluene | 100 | 18 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine [2]
To a reaction vessel is added 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (K3PO4, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas. A solution of Pd2dba3 (0.05 equiv) and SPhos (0.1 equiv) in degassed dioxane/water (4:1) is then added. The reaction mixture is heated to 100 °C and stirred for 1-2 hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Heck Reaction
The Heck reaction forms a C-C bond between an organohalide and an alkene. Iodo-substituted heterocycles are highly reactive in this transformation.
Table 2: Comparison of Halogenated Heterocycles in the Heck Reaction
| Halogenated Heterocycle | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)2 | Na2CO3 | DMF | 100-110 | 4-12 | Not specified | [4] |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)2 / Supramolecular ligand | K2CO3 | Toluene | 130 | 1 | 78 | [5] |
| Aryl Chloride | Styrene | Pd(OAc)2 / P(o-tol)3 | NBu3 | DMF | 140 | 24 | 85 |
Experimental Protocol: Heck Reaction of an Iodo-Heterocycle [4]
A mixture of the iodo-heterocycle (1.0 equiv), an alkene (1.5 equiv), a palladium catalyst such as Pd(OAc)2 (0.05 equiv), and a base like Na2CO3 (2.0 equiv) in a suitable solvent (e.g., DMF) is placed in a reaction vessel. The vessel is sealed and heated to 100-140 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the synthesis of alkynyl-substituted heterocycles from the corresponding halides. Iodo-substituted heterocycles are particularly well-suited for this transformation.
Table 3: Comparison of Halogenated Heterocycles in Sonogashira Coupling
| Halogenated Heterocycle | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-7-azaindole | Terminal Alkyne | PdCl2(PPh3)2/CuI | Et3N | DMF | RT-60 | Not specified | Good | [6] |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 100 | 3 | 72-96 | [7][8][9] |
| 2-Chloropyrazine | 1-Hexyne | PdCl2(PPh3)2/CuI | Et3N | THF | 65 | 12 | 85 | [10] |
Experimental Protocol: Sonogashira Coupling of a 3-Iodo-7-azaindole Derivative [6]
In a reaction vessel under an inert atmosphere, the 3-iodo-7-azaindole derivative (1.0 equiv), a palladium catalyst such as PdCl2(PPh3)2 (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv) are combined. A degassed solvent (e.g., DMF or THF) and a base (e.g., Et3N or DIPA, 2-3 equiv) are added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at room temperature or heated (e.g., 60-100 °C) until completion. The reaction mixture is then worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The product is isolated after drying, concentration, and purification by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an organohalide with an amine. The reactivity of iodo-heterocycles in this reaction is generally high, though catalyst and ligand choice are crucial for achieving good yields.
Table 4: Comparison of Halogenated Heterocycles in Buchwald-Hartwig Amination
| Halogenated Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine | N-methyl-N-((6-chloropyridin-3-yl)methyl)amine | Pd(OAc)2/BINAP | Cs2CO3 | 1,4-Dioxane | 110 | 0.33-6 | Good | [11] |
| 2-Bromopyridine | Volatile amines | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [8] |
| Aryl Iodide | Aniline | Ni(acac)2 / Phenylboronic ester | K3PO4 | Not specified | Not specified | Not specified | High | [12] |
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrrolo[2,3-d]pyrimidine [11]
A reaction flask is charged with the halogenated pyrrolo[2,3-d]pyrimidine (1 equiv.), the amine (1.5 equiv.), and cesium carbonate (3 equiv.). The flask is degassed and backfilled with an inert gas. 1,4-Dioxane is added, and the mixture is degassed again. The palladium catalyst, for example, a mixture of Pd(OAc)2 (0.1 equiv.) and BINAP (0.1 equiv.), is then added. The reaction mixture is heated at 110 °C for 0.33–6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.
Conclusion
The choice of halogenated heterocycle is a critical parameter in the design of efficient cross-coupling strategies. This compound, as an iodo-substituted 7-azaindole, is expected to be a highly reactive and versatile building block in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The general reactivity trend of I > Br > Cl holds true for this class of compounds, allowing for chemoselective couplings in polyhalogenated systems. While iodo-derivatives offer the advantage of milder reaction conditions and often higher yields, the cost and availability of the corresponding bromo and chloro-analogs may necessitate the use of more forcing conditions and advanced catalytic systems. The data and protocols presented in this guide provide a valuable resource for researchers in the rational design and optimization of cross-coupling reactions for the synthesis of novel and complex heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry due to its structural similarity to the purine ring of ATP, enabling it to effectively bind to the hinge region of kinase active sites.[1][2] This core structure has been extensively modified to develop potent and selective inhibitors for a variety of kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory conditions.[1][3] This guide provides a comparative overview of the efficacy of several pyrrolo[2,3-b]pyridine-based kinase inhibitors, supported by quantitative data and detailed experimental protocols.
I. Comparative Efficacy of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of various pyrrolo[2,3-b]pyridine derivatives against their target kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Janus Kinase (JAK) Inhibitors
Janus kinases are crucial for cytokine signaling, and their inhibition is a therapeutic strategy for autoimmune diseases and cancer.[4]
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Format | Reference |
| 31g | JAK1 | Potent (exact value not specified) | TGF-β-induced hepatic stellate cells | [4] |
| 38a (S,S-enantiomer of 31g) | JAK1 | Excellent potency (exact value not specified) | Not specified | [4] |
Compound 31g also demonstrated significant inhibition of TGF-β-induced migration of hepatic stellate cells at 0.25 μM in wound-healing assays.[4]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is implicated in the pathogenesis of several diseases, including Alzheimer's disease.[5]
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| 41 | GSK-3β | 0.22 | Selective over 24 other kinases | [5] |
| 46 | GSK-3β | 0.26 | Selective over 24 other kinases | [5] |
| 54 | GSK-3β | 0.24 | Selective over 24 other kinases | [5] |
Compound 41 was shown to increase GSK-3β phosphorylation at the Ser9 site, leading to the inhibition of tau protein hyperphosphorylation in SH-SY5Y cells.[5] It also exhibited low cytotoxicity, with a survival rate of over 70% at 100 μM in SH-SY5Y cells.[5]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers, making it an attractive therapeutic target.[6][7]
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Format | Reference |
| 4h | FGFR1 | 7 | Enzymatic Assay | [7] |
| FGFR2 | 9 | Enzymatic Assay | [7] | |
| FGFR3 | 25 | Enzymatic Assay | [7] | |
| FGFR4 | 712 | Enzymatic Assay | [7] | |
| AZD4547 (Reference) | FGFR1 | 1.8 ± 0.1 | Enzymatic Assay | [6] |
Compound 4h also inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis.[7]
Multi-Kinase Inhibitors
Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of multiple receptor tyrosine kinases, a strategy to overcome drug resistance in cancer therapy.[8][9][10][11]
| Compound | Target Kinases | IC50 (nM) | Cell Line/Assay Format | Reference |
| 5k | EGFR | 79 | Enzymatic Assay | [10] |
| Her2 | 40 | Enzymatic Assay | [10] | |
| VEGFR2 | 136 | Enzymatic Assay | [10] | |
| CDK2 | 204 | Enzymatic Assay | [11] | |
| Sunitinib (Reference) | VEGFR2 | 261 | Enzymatic Assay | [10] |
| Erlotinib (Reference) | EGFR | 55 | Enzymatic Assay | [10] |
| Staurosporine (Reference) | Her2 | 38 | Enzymatic Assay | [10] |
Compound 5k demonstrated cytotoxic effects against four different cancer cell lines with IC50 values ranging from 29 to 59 µM.[10][11] It also induced cell cycle arrest and apoptosis in HepG2 cells.[11]
II. Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of pyrrolo[2,3-b]pyridine-based kinase inhibitors. Specific parameters may vary between studies.
In Vitro Kinase Assay (General)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.[12]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Procedure :
-
Add the kinase, substrate, and inhibitor to the wells of a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control (e.g., DMSO vehicle).
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[12]
-
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.[8][13]
-
Cell Culture :
-
Assay Procedure :
-
Seed the cells into a 96-well plate at a predetermined density.
-
After allowing the cells to adhere overnight, treat them with a serial dilution of the test inhibitor or vehicle control.
-
Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
-
Viability Measurement :
-
MTT Assay : Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals. Dissolve the crystals in DMSO and measure the absorbance at 570 nm.[13]
-
CellTiter-Glo® Assay : Add a viability reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Measure the luminescent signal using a plate reader.[12]
-
-
Data Analysis :
-
Calculate the percentage of growth inhibition for each inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.[13]
-
Western Blot for Phospho-Kinase Levels
This protocol assesses the ability of an inhibitor to block the autophosphorylation of a target kinase within a cellular context.[13]
-
Cell Treatment and Lysis :
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) per sample by SDS-PAGE.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Kit).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase.[13]
-
III. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolo[2,3-b]pyridine-based inhibitors and a typical experimental workflow for their evaluation.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: The FGFR signaling pathway, highlighting the downstream RAS/MAPK and PI3K/AKT pathways.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
In Vitro ADME Properties of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
Disclaimer: To date, publicly available experimental data on the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties specifically for 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives could not be located. This guide therefore provides a comparative overview using data from structurally related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolopyridine derivatives as surrogates. Researchers should interpret these findings with caution and use the provided experimental protocols to generate specific data for their compounds of interest.
This guide is intended for researchers, scientists, and drug development professionals to offer a comparative framework for assessing the potential ADME characteristics of novel this compound derivatives. The following sections detail experimental protocols for key in vitro ADME assays and present available data from related compound classes in a comparative format.
Data Presentation
The following tables summarize in vitro ADME data for structurally related pyrrolopyridine and 7-azaindole derivatives, which can serve as a preliminary benchmark for new chemical entities within the this compound class.
Table 1: Metabolic Stability of Structurally Related Pyrrolopyridine and 7-Azaindole Derivatives in Liver Microsomes
| Compound Class | Specific Derivative/Reference | Species | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t½) (min) |
| Pyrrolo[3,4-c]pyridine | 6-F-phenyl derivative 8a[1] | Rat | 84 | - |
| Pyrrolo[3,4-c]pyridine | 6-F-phenyl derivative 8a[1] | Human | 29 | - |
| Piperazin-1-ylpyridazine | Compound 1[2] | Mouse | - | ~3 |
| Piperazin-1-ylpyridazine | Compound 1[2] | Human | - | ~3 |
| Piperazin-1-ylpyridazine | Compound 29[2] | Mouse | - | 113 |
| Piperazin-1-ylpyridazine | Compound 29[2] | Human | - | 105 |
| Imidazopyridine | -[3] | Human | - | High stability |
| 1,2,4-triazolopyridine | -[3] | Human | - | Increased stability vs. imidazopyridine |
Table 2: Caco-2 Permeability of Structurally Related Compounds
| Compound Class | Specific Derivative/Reference | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Pyrrolo[2,3-d]pyrimidine | Pexidartinib (CSF1R inhibitor)[4] | Favorable properties reported | - |
| General Kinase Inhibitors | -[5] | Intrinsic Papp can be determined with efflux inhibitors | - |
Table 3: Plasma Protein Binding of Structurally Related Kinase Inhibitors
| Compound Class | Specific Derivative/Reference | Species | Plasma Protein Binding (%) |
| Pyrrolo[3,4-c]pyridine | Molecule 19a[1] | Mouse | ~90% |
| General Kinase Inhibitors | Approved Drugs[6] | Human | ~80% of approved kinase inhibitors are ≥90% bound |
| Tyrosine Kinase Inhibitors | Pazopanib[6] | Human | Extremely high |
| Staurosporine-derived TKIs | -[7][8] | Human | High, inhibited by alpha-1-acid glycoprotein |
Experimental Protocols
Detailed methodologies for key in vitro ADME experiments are provided below to guide the evaluation of novel this compound derivatives.
Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator (37°C)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in incubation buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome and compound mixture.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[9][10]
Diagram of Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (A) side of the monolayer for apical-to-basolateral (A-to-B) permeability assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) permeability assessment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).[11][12]
Diagram of Experimental Workflow:
Caption: Workflow for the Caco-2 cell permeability assay.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a test compound that binds to plasma proteins.
Materials:
-
Test compound stock solution
-
Plasma (human, rat, or mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator with shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in plasma.
-
Load the plasma-compound mixture into one chamber of the equilibrium dialysis device.
-
Load PBS into the other chamber, separated by a semi-permeable membrane.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).
-
Analyze the concentration of the test compound in both sets of samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Diagram of Experimental Workflow:
Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for overcoming plasma protein inhibition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. mttlab.eu [mttlab.eu]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Novel 3-Iodo-2-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Biological Evaluation
For researchers, scientists, and drug development professionals, this guide provides a comparative biological evaluation of novel 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. Due to the novelty of this specific scaffold, publicly available data is limited. Therefore, this guide draws comparisons from the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives to provide a foundational understanding of their potential biological activities and mechanisms of action.
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including potent kinase inhibition.[1] Derivatives of this structure are being actively investigated for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. The introduction of a 3-iodo-2-methyl substitution pattern represents a novel chemical space with the potential for unique biological properties. While direct experimental data for this specific substitution is not yet widely published, we can infer potential activities and guide future research by examining related, well-characterized analogs.
Comparative Analysis of Biological Activity
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a variety of protein kinases. This section provides a comparative summary of the reported activities of various substituted 1H-pyrrolo[2,3-b]pyridines against key biological targets. This data serves as a benchmark for the anticipated performance of novel 3-iodo-2-methyl derivatives.
| Compound Class | Target Kinase(s) | Reported IC50 Values | Therapeutic Area |
| Pyrrolo[2,3-b]pyridine Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | 0.22 - 0.26 nM[2] | Alzheimer's Disease |
| 1H-pyrrolo[2,3-b]pyridine Derivatives with 1,2,3-triazole moiety | c-Met | 1.68 nM[3] | Cancer |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | Fibroblast Growth Factor Receptors (FGFR1, 2, 3) | 7, 9, 25 nM respectively | Cancer |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 22) | Cyclin-dependent kinase 8 (CDK8) | 48.6 nM[4] | Colorectal Cancer |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | Traf2 and Nck-interacting kinase (TNIK) | pIC50 range: 7.37 to 9.92 | Colorectal Cancer |
| 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety | c-Met, Flt-3, VEGFR-2, EGFR | c-Met IC50: 0.506 µM[5] | Cancer |
| 7-azaindole derivatives | Cyclin-dependent kinase 9 (CDK9/CyclinT), Haspin kinase | Haspin IC50: 14 nM[3] | Cancer |
Key Signaling Pathways
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives often stems from their ability to modulate critical signaling pathways implicated in disease pathogenesis. Below are visualizations of key pathways that novel 3-iodo-2-methyl derivatives could potentially target.
Figure 1: Simplified FGFR Signaling Pathway
Figure 2: Simplified WNT/β-catenin Signaling Pathway
Experimental Protocols
To facilitate the biological evaluation of novel this compound derivatives, this section outlines standardized experimental protocols commonly employed in the characterization of related compounds.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, providing an indication of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow
The following diagram illustrates a typical workflow for the biological evaluation of novel small molecule inhibitors.
Figure 3: Drug Discovery and Development Workflow
References
- 1. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted 7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous biologically active compounds.[1][2] Consequently, the development of efficient and versatile synthetic routes to substituted 7-azaindoles is of significant interest to researchers in drug discovery and development. This guide provides an objective comparison of the most prominent synthetic strategies, supported by experimental data and detailed protocols.
Classical Indole Syntheses Adapted for 7-Azaindoles
Traditional indole syntheses have been adapted for the preparation of 7-azaindoles, often with modifications to overcome the challenges posed by the electron-deficient nature of the pyridine ring.
Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of a phenylhydrazone.[3] Its application to the synthesis of 7-azaindoles can be challenging due to the electronic properties of the pyridine ring, but it remains a viable method, particularly for certain substitution patterns.[2][4]
Experimental Protocol: Fischer Synthesis of 5-chloro-7-azaindoles [4]
A mixture of the appropriate 2-pyridylhydrazone and polyphosphoric acid is heated with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice and neutralized with a suitable base (e.g., sodium hydroxide solution). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization to afford the desired 5-chloro-7-azaindole.
Bartoli Indole Synthesis
The Bartoli indole synthesis offers a flexible route to 7-substituted indoles and has been successfully extended to the synthesis of 7-azaindoles from ortho-substituted nitropyridines and vinyl Grignard reagents.[5] The presence of a bulky ortho-substituent on the nitroarene is often crucial for high yields.[6]
Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole [7]
Under an inert nitrogen atmosphere, a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry tetrahydrofuran (THF, 200 mL) is cooled to -78 °C. To this stirred solution, vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise. The reaction mixture is then warmed to -20 °C and stirred for 8 hours. The reaction is quenched by the slow addition of a 20% aqueous ammonium chloride solution (150 mL). The aqueous phase is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 7-chloro-6-azaindole.
Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry has heavily relied on palladium-catalyzed cross-coupling reactions to construct the 7-azaindole core and to further functionalize it. These methods often offer mild reaction conditions and broad substrate scope.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[8] This methodology has been adapted for the synthesis of 2,3-disubstituted 4-, 5-, 6-, and 7-azaindoles.[4]
Experimental Protocol: Larock Synthesis of 2,3-Disubstituted 7-Azaindoles [8]
To a reaction vessel containing the ortho-iodoaminopyridine, 2-5 equivalents of the disubstituted alkyne, and a palladium(II) catalyst (e.g., Pd(OAc)2), is added an excess of a base such as potassium carbonate. A ligand, typically triphenylphosphine (PPh3), and a chloride source like lithium chloride (LiCl) are also included. The reaction is carried out in a suitable solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures until the starting material is consumed. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Sonogashira Coupling followed by Cyclization
A widely used and robust strategy for the synthesis of 2-substituted 7-azaindoles involves an initial Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by a cyclization step.[9][10] This two-step process is highly versatile and tolerates a wide range of functional groups.[11]
Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles [11]
Step 1: Sonogashira Coupling. To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., triethylamine), a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne are added. The reaction is stirred at room temperature or with gentle heating until the coupling is complete.
Step 2: Cyclization. The intermediate 2-amino-3-(alkynyl)pyridine is then subjected to cyclization conditions. A common and effective method involves heating the intermediate in toluene at 65°C in the presence of potassium tert-butoxide and a catalytic amount of 18-crown-6. This protocol efficiently yields the desired 2-substituted 7-azaindoles.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be employed in the synthesis of amino-substituted 7-azaindoles.[12] This reaction is also a key step in cascade reactions for the construction of the azaindole ring system.[13]
Experimental Protocol: Buchwald-Hartwig Amination of Halo-7-azaindoles [14]
A reaction vessel is charged with the halo-7-azaindole, the desired amine, a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine), and a base (e.g., lithium bis(trimethylsilyl)amide, LiHMDS). The reaction is conducted in an appropriate solvent under an inert atmosphere. The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is subjected to an aqueous workup, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.
Rhodium-Catalyzed C-H Activation
More recently, rhodium-catalyzed C-H activation has emerged as an efficient and atom-economical approach for the synthesis of substituted 7-azaindoles.[15][16] This method allows for the direct coupling of aminopyridines with alkynes.[17]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [17]
A mixture of the 2-aminopyridine, the alkyne, a rhodium(III) catalyst (e.g., [RhCp*Cl2]2), and a silver salt oxidant (e.g., Ag2CO3) is heated in a suitable solvent. The reaction proceeds via a C-H activation/annulative coupling mechanism. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the substituted 7-azaindole.
Comparative Data
The following tables summarize the yields of various substituted 7-azaindoles prepared by the different synthetic routes described above.
| Table 1: Comparison of Yields for 7-Azaindole Synthesis via Classical Methods | |
| Synthetic Route | Substrate/Product |
| Fischer Indole Synthesis | 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles |
| Bartoli Indole Synthesis | 7-substituted 4- and 6-azaindoles |
| Bartoli Indole Synthesis | 7-Chloro-6-azaindole |
| Table 2: Comparison of Yields for 7-Azaindole Synthesis via Palladium-Catalyzed Reactions | |
| Synthetic Route | Substrate/Product |
| Larock Indole Synthesis | 2,3-disubstituted 5- and 6-azaindoles |
| Sonogashira/Cyclization | 2-substituted 7-azaindoles |
| Cascade C-N/Heck | Substituted 4-, 5-, 6-, and 7-azaindoles |
| Buchwald-Hartwig Amination | Amino-substituted 7-azaindoles |
| Table 3: Yields for Rhodium-Catalyzed Synthesis of 7-Azaindoles | |
| Synthetic Route | Substrate/Product |
| Rh(III)-catalyzed C-H activation | Various substituted 7-azaindoles |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core transformations of the key synthetic routes.
Caption: Fischer Indole Synthesis Pathway
Caption: Bartoli Indole Synthesis Pathway
Caption: Larock Indole Synthesis Pathway
Caption: Sonogashira-Cyclization Workflow
Caption: Buchwald-Hartwig Amination
Caption: Rhodium-Catalyzed Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. grokipedia.com [grokipedia.com]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine as a Superior Synthetic Intermediate in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate synthetic intermediates is a critical decision that significantly impacts the efficiency and success of a drug discovery program. This guide provides a comprehensive comparison of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine with alternative intermediates, supported by experimental data, to validate its role as a versatile and highly reactive building block in the synthesis of complex biologically active molecules, particularly kinase inhibitors.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The strategic introduction of a halogen at the C-3 position provides a reactive handle for the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. Among the halogenated derivatives, this compound stands out for its enhanced reactivity, enabling milder reaction conditions and broader substrate scope compared to its bromo and chloro counterparts.
Comparative Reactivity in Cross-Coupling Reactions
The enhanced reactivity of the C-I bond compared to C-Br and C-Cl bonds is a well-established principle in organic chemistry, stemming from the lower bond dissociation energy of the C-I bond. This inherent property translates to faster rates of oxidative addition in palladium-catalyzed cross-coupling cycles, which is often the rate-determining step. This allows for reactions to be conducted at lower temperatures and with lower catalyst loadings, which is advantageous for the synthesis of complex and sensitive molecules.
While direct comparative studies for this compound are not extensively documented in a single source, a compilation of data from analogous heterocyclic systems consistently demonstrates the superior performance of iodo-substituted substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of iodo-substituted heterocycles generally leads to higher yields and requires less stringent reaction conditions.
| Halogen (X) at C-3 | Arylboronic Acid | Catalyst System | Conditions | Yield (%) | Reference (Analogous System) |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 80 °C, 2 h | ~95% | [1] |
| Bromo | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | DME, 80 °C, 2 h | ~85% | [2] |
| Chloro | Phenylboronic acid | Pd₂(dba)₃/XPhos, K₃PO₄ | Dioxane/H₂O, 100 °C, 18 h | Lower yields, requires specialized ligands | [1] |
Sonogashira Coupling
In the Sonogashira coupling for the formation of C(sp²)-C(sp) bonds, aryl iodides are significantly more reactive than aryl bromides, often allowing the reaction to proceed at room temperature.
| Halogen (X) at C-3 | Terminal Alkyne | Catalyst System | Conditions | Yield (%) | Reference (Analogous System) |
| Iodo | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt, 6 h | ~90% | [3] |
| Bromo | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, 70 °C, 12 h | ~75% | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The higher reactivity of the iodo-substituent allows for a broader range of amines to be coupled efficiently.
| Halogen (X) at C-3 | Amine | Catalyst System | Conditions | Yield (%) | Reference (Analogous System) |
| Iodo | Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃ | Dioxane, 100 °C, 4 h | ~85-90% | [5] |
| Bromo | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80 °C, 4 h | ~60% | [6] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions using this compound are provided below. These protocols can be adapted for a range of coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added a base such as Na₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15 minutes. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), is then added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7][8]
General Procedure for Sonogashira Coupling
In a flask, this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) are combined. The flask is evacuated and backfilled with an inert gas. A degassed solvent such as THF or DMF is added, followed by a base, typically an amine like triethylamine (2.0 equiv), and the terminal alkyne (1.2 equiv). The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by chromatography.[3][9]
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP or XPhos, 0.08 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv) is placed in a reaction vessel. The vessel is purged with an inert gas, and an anhydrous, degassed solvent such as toluene or dioxane is added. The reaction is heated at 80-110 °C until the starting material is consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.[5][10]
Visualization of Synthetic Pathways and Biological Targets
The utility of this compound as a synthetic intermediate is highlighted by its application in the synthesis of kinase inhibitors targeting critical signaling pathways in diseases such as cancer and autoimmune disorders.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. scielo.br [scielo.br]
- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the Pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine scaffold, a key structural motif in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors targeting a diverse range of kinases implicated in cancer, inflammation, and neurodegenerative diseases. A critical aspect of the drug development process for these inhibitors is the characterization of their selectivity profile, as off-target activities can lead to unforeseen side effects or provide opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity of several notable kinase inhibitors built upon the pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine core, supported by experimental data from published studies.
Comparative Analysis of Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activities of representative compounds from the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine classes against their primary targets and a panel of off-target kinases. This data, collated from various studies, highlights the diverse selectivity profiles achievable with this scaffold.
| Compound | Primary Target(s) | IC50 / Ki (nM) | Selectivity Profile (Exemplar Off-Targets) | Scaffold |
| Compound 31g | JAK1 | IC50: <10 | Highly selective for JAK1 over JAK2, JAK3, and TYK2.[1] | Pyrrolo[2,3-b]pyridine |
| Compound 16c | JAK2 | IC50: 6 | >97-fold selectivity for JAK2 over JAK3.[2] | Pyrrolo[2,3-d]pyrimidine |
| Compound 27a | CSF1R | IC50: <10 | Inhibits ABL, SRC, and YES kinases.[3] | Pyrrolo[2,3-d]pyrimidine |
| Compound 46 | CDK8 | IC50: 57 | Favorable selectivity across the CDK family and various tyrosine kinases.[4] | Pyrrolo[2,3-b]pyridine |
| S01 | GSK-3β | IC50: 0.35 | Reported to have acceptable selectivity against a panel of 24 structurally similar kinases (detailed data not publicly available). | Pyrrolo[2,3-b]pyridine |
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed techniques in kinase inhibitor profiling.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The phosphorylated substrate is then separated from the free radiolabeled ATP, and the amount of incorporated radioactivity is quantified, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose paper (e.g., P81) which binds the substrate. Wash the paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the paper using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is a homogeneous assay format that is well-suited for high-throughput screening of kinase inhibitors.
Principle: The assay measures the FRET between a lanthanide donor fluorophore (e.g., Europium or Terbium) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., phycoerythrin or a fluorescent tracer) conjugated to the kinase substrate. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Kinase Reaction: In a microplate well, combine the kinase, the acceptor-labeled substrate, ATP, and the test inhibitor.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a solution containing the donor-labeled anti-phospho-substrate antibody and EDTA to stop the kinase reaction.
-
Signal Measurement: After another incubation period to allow for antibody-substrate binding, measure the time-resolved fluorescence signals of the donor and acceptor fluorophores using a plate reader capable of TR-FRET measurements.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for the discovery and profiling of kinase inhibitors.
Caption: The canonical JAK-STAT signaling pathway and the point of intervention for pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: The CSF-1/CSF1R signaling axis, a key pathway in macrophage biology and a target for pyrrolo[2,3-b]pyridine inhibitors.
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. The following procedures are based on information for structurally similar compounds and should be implemented in strict accordance with institutional and local regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. Similar pyridine and halogenated organic compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[1] Therefore, it must be managed as regulated chemical waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2]
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[1]
Waste Segregation and Collection Protocol
Proper segregation is a critical first step to prevent hazardous reactions and to ensure correct disposal by waste management professionals.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."
-
Container Material: The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[1]
-
Labeling: The label must be complete and accurate, including the full chemical name and any associated hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Minor Spill Clean-up Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control and Clean-up:
-
Ensure appropriate PPE is worn.
-
Avoid generating dust.[1]
-
Use an inert absorbent material, such as sand, silica gel, or vermiculite, to gently sweep up the solid.[1][3]
-
Place the absorbed material into the designated "Halogenated Organic Solids" waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[2]
-
Disposal Pathway
On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical. The compound must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Quantitative Data Summary
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[4] | Protects against potential splashes and aerosols that can cause serious eye irritation.[1][3] |
| Hand Protection | Butyl rubber or PVA gloves are recommended. Nitrile gloves may not offer sufficient protection and should be avoided.[5] Always consult the glove manufacturer's compatibility chart. | Prevents skin contact, which can cause irritation.[1][3] |
| Body Protection | A fully-buttoned, flame-resistant lab coat is required.[4][5] For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls should be used. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6][7] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be necessary.[5][8] Note that respirator use requires medical clearance, fit testing, and enrollment in a respiratory protection program.[5] | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for safely handling this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is fully operational before beginning any work.[5][6][7]
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[5]
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent with open containers.
-
Clearly label all containers with the chemical name and associated hazards.[7]
2. Handling and Use:
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.[5]
-
Use spark-proof tools and equipment to prevent ignition sources, especially if flammable solvents are present.[9]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1][2][7]
3. Post-Handling and Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[1][6]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and wash any contaminated clothing before reuse.[1][2][3]
Emergency Procedures
Spill Response:
-
Small Spill (can be cleaned up in under 10 minutes): If trained and equipped, absorb the spill with an inert, dry material (e.g., sand, vermiculite).[1][5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Large Spill: Immediately evacuate the area and secure it.[5] Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[5]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the hazardous waste through your institution's designated chemical waste program. Do not dispose of it in regular trash or down the drain.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. chemscene.com [chemscene.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
